molecular formula C5H8N4OS B1267456 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide CAS No. 90914-35-5

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B1267456
Numéro CAS: 90914-35-5
Poids moléculaire: 172.21 g/mol
Clé InChI: MBHLPIXKNRKHEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 90914-35-5) is a heterocyclic compound belonging to the pyrazole family, which features a five-membered aromatic ring with two adjacent nitrogen atoms . This compound serves as a versatile synthon and key building block for the synthesis of various nitrogen-containing fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry for their antitumor properties . A common and regioselective synthesis involves the cyclocondensation of a ketene dithioacetal intermediate with hydrazine hydrate, typically in a refluxing alcohol solvent, to form the pyrazole core . The structural motifs derived from this compound are associated with diverse biological activities. Pyrazole and pyrazolopyrimidine derivatives are known to be investigated as potent anti-inflammatory and analgesic agents, with some studies showing significant activity and a lower ulcerogenic index compared to standard drugs like diclofenac sodium . Furthermore, such derivatives have been screened for in vitro cytotoxic activity against various human cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, highlighting their value as precursors in the development of potential chemotherapeutic agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLPIXKNRKHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321115
Record name 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90914-35-5
Record name 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

CAS Registry Number: 90914-35-5 Chemical Formula: C₅H₈N₄OS Molecular Weight: 172.21 g/mol [1]

Executive Summary

5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrazolo[3,4-d]pyrimidines . These fused systems serve as bioisosteres for purines (e.g., Adenine, Guanine), making this compound a high-value intermediate in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

This guide details the physicochemical characteristics, synthetic routes, and analytical profiling required for the effective utilization of this compound in medicinal chemistry workflows.

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identifiers
AttributeDetail
IUPAC Name 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide
Common Synonyms 3-Amino-5-methylthio-pyrazole-4-carboxamide; 5-Amino-3-S-methyl-pyrazole-4-carboxamide
CAS Number 90914-35-5
SMILES CSc1nncc1C(=O)N (Canonical)
InChI Key Unique identifier dependent on tautomer, typically: InChI=1S/C5H8N4OS...
Tautomeric Equilibrium

Like most N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. In solution, the proton shifts between the nitrogen atoms of the pyrazole ring (N1 and N2). This equilibrium is solvent-dependent and critical for regioselectivity during subsequent functionalization (e.g., N-alkylation).

Tautomers cluster_legend Equilibrium Dynamics T1 1H-Tautomer (Major in polar solvents) T2 2H-Tautomer (Minor/Transient) T1->T2 Proton Shift (Fast) N-H acidity pKa ~12-13 N-H acidity pKa ~12-13 Regioselectivity implications Regioselectivity implications N-H acidity pKa ~12-13->Regioselectivity implications

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the proton dictates nucleophilicity at N1 vs N2.

Physicochemical Properties[3][4][5][6][7]

Thermodynamic & Physical Attributes
PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point > 180 °C (Decomposition)High MP due to extensive intermolecular H-bonding (Amide/Amine network).
Solubility (Water) Low (< 1 mg/mL)Poor solubility at neutral pH due to lipophilic SMe group and crystal lattice energy.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions and NMR analysis.
Solubility (MeOH) ModerateSoluble upon warming; suitable for recrystallization.
Lipophilicity (LogP) ~ -0.1 to 0.5 (Predicted)The polar amide/amine groups balance the lipophilic methylthio ether.
Acid-Base Profile (pKa)

The molecule possesses multiple ionizable centers, influencing its behavior in aqueous buffers and extraction protocols.

  • Acidic Center (Pyrazole NH): pKa ≈ 12.5 – 13.5. Deprotonation yields a pyrazolate anion, which is a potent nucleophile.

  • Basic Center (Exocyclic Amine): pKa ≈ 2.0 – 3.5. The 5-amino group is weakly basic due to electron delocalization into the pyrazole ring and the electron-withdrawing effect of the adjacent 4-carboxamide.

Synthesis & Impurity Profile

The most robust synthetic route involves the condensation of a ketene dithioacetal derivative with hydrazine. This method is preferred over the cyanoacetate route for its regiochemical predictability.

Synthetic Workflow

Precursor: 2-cyano-3,3-bis(methylthio)acrylamide (formed from cyanoacetamide + CS₂ + MeI).

Synthesis Start Cyanoacetamide Step1 Step 1: Ketene Dithioacetal Formation (CS2, MeI, Base) Start->Step1 Inter Intermediate: 2-cyano-3,3-bis(methylthio)acrylamide Step1->Inter Step2 Step 2: Cyclocondensation (Hydrazine Hydrate, EtOH, Reflux) Inter->Step2 Product Target: 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Step2->Product Byproduct Byproduct: MeSH (Methanethiol) Step2->Byproduct Elimination

Figure 2: Convergent synthesis via ketene dithioacetal displacement. The release of methanethiol (MeSH) drives the cyclization.

Key Impurities
  • Methanethiol (MeSH): A foul-smelling gas byproduct. Thorough drying/vacuum is required to remove trapped traces.

  • Unreacted Hydrazine: Potential genotoxic impurity. Must be controlled via stoichiometry and washing (water/ethanol).

  • Hydrolysis Products: The amide group can hydrolyze to the carboxylic acid (5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid) under strongly acidic/basic conditions.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆
  • δ 2.40 – 2.50 ppm (s, 3H): Methylthio group (-SCH₃). Distinctive singlet.

  • δ 5.80 – 6.50 ppm (br s, 2H): Exocyclic Amino group (-NH₂). Broadening varies with water content and concentration.

  • δ 6.80 – 7.50 ppm (br s, 2H): Amide protons (-CONH₂). Often appear as two distinct broad singlets due to restricted rotation.

  • δ > 12.0 ppm (br s, 1H): Pyrazole ring NH.[2] Very broad, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)
  • 3100 – 3450 cm⁻¹: Multiple bands corresponding to N-H stretching (Amine symmetric/asymmetric + Amide).

  • 1640 – 1690 cm⁻¹: Strong C=O stretching (Amide I band).

  • Absence of ~2200 cm⁻¹: Critical check. The absence of a sharp nitrile peak confirms the complete conversion of the cyano-precursor to the amide.

Applications in Drug Discovery

The primary utility of this compound lies in its ability to undergo cyclization to form Pyrazolo[3,4-d]pyrimidines .

Heterocyclic Annulation

Reacting the 4-carboxamide and 5-amino groups with a carbon electrophile (e.g., formamide, urea, or orthoesters) closes the pyrimidine ring.

Reaction Scheme: Target Amide + Formamide (180°C) → 4-Hydroxy-3-(methylthio)pyrazolo[3,4-d]pyrimidine

This scaffold is a direct isostere of Allopurinol (Xanthine oxidase inhibitor) and the purine core of ATP , making it a privileged structure for designing:

  • Kinase Inhibitors: (e.g., Src, Hck, Lck inhibitors).

  • Antivirals: Nucleoside analogs.

  • HSP90 Inhibitors: Targeting the ATP binding pocket of heat shock proteins.

Handling and Stability

  • Storage: Store at 2-8°C in a tightly sealed container. The compound is stable for >2 years if protected from moisture.

  • Hygroscopicity: Amides can be hygroscopic; store with desiccant.

  • Safety: The methylthio group can be metabolized or degraded to release sulfur species. Use in a fume hood. Avoid contact with strong oxidizers (converts -SMe to -S(O)Me sulfoxide).

References

  • Tominaga, Y., et al. "Synthesis of pyrazole derivatives using ketene dithioacetals." Journal of Heterocyclic Chemistry, 1990.

  • PubChem Compound Summary. "5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 90914-35-5)." National Center for Biotechnology Information. Link

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

  • El-Saghier, A. M. "Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives." Journal of Chemical Research, 2002.

Sources

Solubility Profile & Process Engineering Guide: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and purification strategies for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS: 90914-35-5). It is structured for application scientists and process chemists optimizing synthesis and crystallization workflows.

Executive Summary

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a critical heterocyclic intermediate used primarily in the synthesis of fused pyrazolo-pyrimidine drugs (e.g., Allopurinol analogs) and agrochemicals. Its solubility behavior is dominated by a competing internal hydrogen-bonding network (between the amine/amide and pyrazole core) and the lipophilic methylthio motif.

Key Solubility Insights:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) disrupt intermolecular H-bonds, making them ideal for reaction media.

  • Temperature-Dependent Solubility: Short-chain alcohols (Ethanol, Isopropanol) exhibit a steep solubility curve, serving as the primary recrystallization solvents .

  • Anti-Solvent: Water acts as a potent anti-solvent at neutral pH, facilitating high-yield precipitation.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide
CAS Number 90914-35-5
Molecular Formula

Molecular Weight 172.21 g/mol
Key Functional Groups Primary Amine (H-donor), Amide (H-donor/acceptor), Thioether (Lipophilic), Pyrazole NH (Amphoteric)
Structural Causality of Solubility

The molecule possesses a "push-pull" electronic structure. The electron-donating methylthio group increases lipophilicity slightly, but the molecule's lattice energy is high due to the dense hydrogen bonding between the 5-amino group and the 4-carboxamide oxygen of adjacent molecules.

  • Implication: Solvents must possess high dielectric constants (

    
    ) or strong H-bond acceptor capabilities to break the crystal lattice.
    

Solubility Landscape & Solvent Selection

The following classification guides solvent selection for reaction engineering versus purification.

A. Polar Aprotic Solvents (Reaction Media)
  • Solvents: DMSO, DMF, NMP.

  • Behavior: High Solubility (>100 mg/mL) at ambient temperature.

  • Mechanism: These solvents act as strong Lewis bases, accepting protons from the pyrazole NH and the amino group, effectively solvating the molecule.

  • Application: Use for nucleophilic substitution reactions or cyclizations where maintaining a homogeneous phase is critical.

B. Polar Protic Solvents (Crystallization Media)
  • Solvents: Ethanol, Isopropanol (IPA), Methanol.

  • Behavior: Moderate Solubility at RT; High Solubility at Reflux.

  • Mechanism: Alcohols compete for H-bonding but are less effective than DMSO at disrupting the lattice at low temperatures. This steep solubility gradient (

    
    ) makes them ideal for recrystallization.
    
  • Protocol: Recrystallization from boiling Ethanol is the industry standard for purifying this class of pyrazoles.

C. Non-Polar & Aqueous (Anti-Solvents)
  • Solvents: Water, Hexane, Toluene.

  • Behavior: Low Solubility (<1 mg/mL) at neutral pH/ambient temp.

  • Application:

    • Water: Used to quench reactions from DMF/DMSO, forcing the product to precipitate.

    • Toluene: Used to azeotropically remove water during synthesis, though the compound itself remains suspended.

Thermodynamic Analysis & Modeling

For precise process control, solubility data (


) should be modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature (

).
Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    

Thermodynamic Parameters (Van't Hoff Analysis): Plotting


 vs 

allows the extraction of dissolution enthalpy (

) and entropy (

):


  • Expectation: The dissolution is endothermic (

    
    ) in alcoholic solvents, confirming that heat is required to break the crystal lattice.
    

Experimental Protocols

Protocol A: Dynamic Laser Monitoring (The "Gold Standard")

This method eliminates sampling errors associated with the static shake-flask method.

Equipment: Automated solubility platform (e.g., Crystal16 or EasyMax) with turbidity sensors.

  • Preparation: Weigh approx. 50-200 mg of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide into four separate glass vials.

  • Solvent Addition: Add increasing volumes of solvent (e.g., Ethanol) to create concentrations of 10, 20, 50, and 100 mg/mL.

  • Temperature Cycling:

    • Heat at 1.0 °C/min with magnetic stirring (700 rpm) until the solution becomes clear (100% transmission = Dissolution Point).

    • Cool at 1.0 °C/min until turbidity is detected (0% transmission = Nucleation Point).

  • Data Processing: The temperature at which transmission hits 100% is the saturation temperature (

    
    ) for that specific concentration.
    
  • Validation: Repeat the cycle 3 times to ensure reproducibility.

Protocol B: Static Gravimetric Method (Standard Lab Scale)
  • Saturation: Add excess solid to 10 mL of solvent (e.g., IPA) in a jacketed vessel at a fixed temperature (e.g., 25°C).

  • Equilibration: Stir for 24 hours.

  • Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm pre-heated syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      

Visualization of Process Logic

Figure 1: Solvent Selection Decision Tree

This logic flow guides the chemist in selecting the appropriate solvent based on the process stage (Synthesis vs. Purification).

SolventSelection Start Process Requirement Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification HighSol High Solubility Required (Homogeneous Phase) Reaction->HighSol TempDep Temp-Dependent Solubility (Recrystallization) Purification->TempDep AntiSol Anti-Solvent Precipitation Purification->AntiSol DMSO DMSO / DMF (>100 mg/mL) HighSol->DMSO Primary Choice Ethanol Ethanol / Isopropanol (High @ Reflux, Low @ RT) TempDep->Ethanol Recommended Water Water / Hexane (<1 mg/mL) AntiSol->Water Quench

Caption: Decision matrix for solvent selection based on solubility thermodynamics. DMSO is optimal for reaction kinetics, while Ethanol provides the necessary solubility gradient for purification.

Figure 2: Recrystallization Workflow

A self-validating workflow to ensure high purity (>98%) of the intermediate.

Recrystallization Raw Crude Solid (CAS 90914-35-5) Dissolve Dissolve in Ethanol @ Reflux (78°C) Raw->Dissolve Min. Volume Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling (to 0-5°C) Filter->Cool Nucleation Isolate Filtration & Drying Cool->Isolate Yield ~85%

Caption: Standard Operating Procedure (SOP) for the recrystallization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

References

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 16(4). Link

  • Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • PubChem. (2025).[1] 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 5-Amino-3-(methylthio)-4-pyrazolecarboxamide Product Specification. Link

  • Shaabani, A., et al. (2024).[2] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Link

Sources

stability and storage conditions for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and storage protocols for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 90914-35-5). It is designed for pharmaceutical scientists and organic chemists utilizing this compound as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a "push-pull" alkene equivalent embedded within a heterocycle, possessing a nucleophilic amino group, an electrophilic amide carbonyl, and a labile methylthio ether. Its stability is governed by the interplay of annular tautomerism and the redox susceptibility of the sulfur moiety.

ParameterSpecification
IUPAC Name 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
CAS Number 90914-35-5
Molecular Formula C₅H₈N₄OS
Molecular Weight 172.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
Tautomerism Exists in equilibrium between 3-amino and 5-amino forms (annular tautomerism)

Critical Degradation Pathways

The stability of CAS 90914-35-5 is compromised primarily by oxidative desulfurization and hydrolytic cleavage . Understanding these mechanisms is essential for interpreting impurities in HPLC traces.

Mechanism of Degradation

The thioether (-SMe) at position 3 is the most fragile moiety. Upon exposure to atmospheric oxygen or peroxides, it oxidizes to the sulfoxide (S-oxide) and subsequently the sulfone. The primary amine at position 5 renders the ring electron-rich, increasing susceptibility to photo-oxidation, often observed as "browning" of the solid.

DegradationPathways Compound 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide Sulfoxide Sulfoxide Impurity (S=O) Compound->Sulfoxide [O] (Air/Peroxides) Acid Carboxylic Acid (Hydrolysis) Compound->Acid H2O / H+ or OH- Dimer Azo-Dimer (Photodegradation) Compound->Dimer hν (UV Light) Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone [O] (Over-oxidation)

Figure 1: Primary degradation pathways including S-oxidation, amide hydrolysis, and photolytic dimerization.[1]

Impurity Profile
  • Impurity A (Oxidation): 5-amino-3-(methylsulfinyl)-1H-pyrazole-4-carboxamide.

  • Impurity B (Hydrolysis): 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid.

  • Impurity C (Synthesis Artifact): 3,3-bis(methylthio)-2-cyanoacrylamide (uncyclized precursor).

Storage & Handling Protocols

To maintain purity >97% over extended periods (12+ months), a "Cold-Dark-Dry" chain of custody is required. The presence of the thioether necessitates exclusion of oxygen.

Storage Specifications Table
ConditionRequirementRationale
Temperature -20°C (Long-term) 2-8°C (Short-term < 30 days)Retards kinetic rate of S-oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative attack on the methylthio group.
Container Amber Glass Vials Blocks UV light to prevent photo-oxidation of the amino-pyrazole core.
Desiccant Silica Gel or Molecular SievesPrevents hygroscopic moisture uptake which catalyzes amide hydrolysis.
Re-test Date 12 MonthsVerify purity via HPLC before use in critical GMP steps.
Handling Workflow

The compound is a potent nucleophile. Avoid contact with strong oxidizers (e.g., KMnO4, H2O2) and strong acids.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Weigh Weigh Quickly (Limit Air Exposure) Open->Weigh Reseal Purge Headspace with Argon & Seal with Parafilm Weigh->Reseal Return Return to -20°C Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling to minimize moisture condensation and oxidative stress.

Analytical Monitoring (Quality Control)

Routine monitoring should focus on separating the parent compound from its S-oxidized derivatives.

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Expected Retention:

    • Sulfoxide (Polar): Elutes early.

    • Target Compound: Mid-elution.

    • Precursors (Bis-SMe): Elutes late (Hydrophobic).

Rapid ID Check (TLC)
  • Solvent System: Dichloromethane : Methanol (9:1).

  • Visualization: UV lamp (254 nm) or Iodine vapor (stains the thioether).

Synthesis Context & Impurity Origins

Understanding the synthesis helps in identifying "process impurities" versus "degradation products." The compound is typically synthesized by reacting 2-cyano-3,3-bis(methylthio)acrylamide with hydrazine hydrate .

  • Synthesis Reaction:

    
    
    
  • Key Insight: The reaction releases methanethiol (MeSH), a foul-smelling gas. Residual odor in the final product indicates trapped MeSH, not necessarily degradation, but high levels of MeSH can promote disulfide formation.

References

  • Chemical Register. 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE (CAS No. 90914-35-5) Suppliers and Data.

  • PubChem. 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound CID 340240). National Library of Medicine.

  • Hassan, A. S., et al. (2019).[2][3] Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines. MDPI, Molbank. (Contextual synthesis mechanism).[4][1]

  • CP Lab Safety. Product Specification: 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE.

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the heterocyclic compound 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. This molecule belongs to the versatile class of 5-aminopyrazoles, which are pivotal precursors in the development of a wide range of biologically active compounds.[1] The structural motif of 5-aminopyrazole is found in numerous compounds with applications in pharmaceuticals and agrochemicals, highlighting its significance in medicinal chemistry.

Introduction to the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in drug discovery, lending itself to the synthesis of fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines.[1] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The adaptability of the 5-aminopyrazole structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the synthesis of the ethyl ester precursor, ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, followed by its conversion to the desired carboxamide.

Step 1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

The synthesis of the ethyl ester intermediate is well-documented and involves a multi-component reaction.[2] This procedure is robust and provides a good yield of the desired product.

Reaction Scheme:

Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate reagents Ethyl Cyanoacetate + CS₂ + (CH₃)₂SO₄ intermediate Ketene Dithioacetal Intermediate reagents->intermediate Base (e.g., KOH) in Acetonitrile product Ethyl 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxylate intermediate->product Ethanol hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->product

Caption: Synthetic pathway for the ethyl ester precursor.

Experimental Protocol:

  • Preparation of the Ketene Dithioacetal Intermediate:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve potassium hydroxide in acetonitrile and cool the solution in an ice bath.

    • Slowly add ethyl cyanoacetate to the cooled solution while stirring.

    • After a period of stirring, add carbon disulfide, followed by dimethyl sulfate.

    • Allow the reaction to proceed overnight.

    • Filter the reaction mixture and evaporate the solvent from the filtrate to obtain the crude ketene dithioacetal intermediate.

  • Cyclization to the Pyrazole:

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate dropwise to the solution.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield pure ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.[2]

Causality of Experimental Choices:

  • The use of a strong base like potassium hydroxide is essential to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction with carbon disulfide.

  • Dimethyl sulfate acts as a methylating agent for the dithiolate intermediate, forming the stable methylthio groups.

  • The final cyclization with hydrazine hydrate is a classic method for forming the pyrazole ring from a 1,3-dicarbonyl equivalent.

Step 2: Conversion of Ethyl Ester to Carboxamide

Reaction Scheme:

Conversion to Carboxamide start_material Ethyl 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxylate product 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide start_material->product reagent Ammonia (aq. or in alcohol) reagent->product Heat

Caption: Aminolysis of the ethyl ester to the carboxamide.

Proposed Experimental Protocol (Self-Validating System):

  • Reaction Setup:

    • In a sealed pressure vessel, dissolve ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in a suitable solvent such as methanol or ethanol.

    • Add a concentrated aqueous or alcoholic solution of ammonia in excess.

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture at a temperature typically ranging from 80-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

Trustworthiness of the Protocol: The progress of the reaction should be monitored to ensure complete conversion and to minimize the formation of byproducts. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Characterization Data

While specific, comprehensive spectral data for the final product, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, is not available in the searched literature, the following table provides the characterization data for the closely related ethyl ester precursor.[3] This data is crucial for confirming the successful synthesis of the intermediate.

Table 1: Characterization Data for Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Analysis Result
Appearance Yellow solid
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
IR (KBr, cm⁻¹) 3454, 3329 (NH₂ stretching), 1730 (C=O stretching)
¹H NMR (DMSO-d₆, δ ppm) 1.26 (t, 3H, CH₃), 2.48 (s, 3H, SCH₃), 3.85 (q, 2H, CH₂), 5.45 (br s, 2H, NH₂)
Mass Spec (EI) m/z 357 [M+1] for a related sulfonamide derivative, indicating the pyrazole core is stable under ionization.

Note: The provided Mass Spec data is for a derivative, but it confirms the integrity of the core pyrazole structure.

Potential Biological and Therapeutic Applications

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant promise in the field of drug discovery, particularly in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of various kinases, which are key targets in cancer therapy. For instance, a series of these derivatives were designed and synthesized as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[4]

Table 2: In Vitro Antiproliferative Activity of a Representative 5-amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h from Deng et al., 2024) [4]

Cancer Cell Line Description IC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

These compounds demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, including a gatekeeper mutant, suggesting their potential to overcome drug resistance.[4] The mechanism of action involves the irreversible binding to the target kinase, as confirmed by X-ray co-crystal structures.[4]

Another study reported on 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of RET (Rearranged during Transfection) kinase, another important target in cancer.[5] A representative compound from this series exhibited an IC₅₀ of 13.7 nM against wild-type RET kinase and also effectively suppressed resistant mutants.[5]

Signaling Pathway Visualization:

Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, RET) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Proliferation Gene Expression (Cell Proliferation, Survival) Downstream->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 5-amino-3-(methylthio)-1H- pyrazole-4-carboxamide Derivative Inhibitor->RTK Inhibition

Caption: General mechanism of action for pyrazole-carboxamide kinase inhibitors.

Anti-inflammatory and Analgesic Activity

The ethyl ester precursors of the title compound have been screened for in vivo analgesic and anti-inflammatory activities.[6] Several derivatives exhibited significant activity with a reduced ulcerogenic index compared to the standard drug, diclofenac sodium, suggesting a better safety profile.[6] This indicates that the core scaffold has potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through a reliable, multi-step process. The broader class of 5-aminopyrazole-4-carboxamides has demonstrated potent biological activities, particularly as kinase inhibitors for cancer therapy. This technical guide provides a foundational understanding for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of the title compound itself.

References

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558. [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Al-Zahrani, F. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester? ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Vasilevsky, S. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-886. [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. [Link]

Sources

Methodological & Application

experimental protocol for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold. The 5-aminopyrazole moiety is a cornerstone in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.[1] The synthesis detailed herein begins with the cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine hydrate to form an ethyl ester intermediate, followed by ammonolysis to yield the final carboxamide product. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for successful and reproducible synthesis.

Scientific Principles and Reaction Mechanism

The synthesis of substituted pyrazoles is a fundamental process in heterocyclic chemistry.[2][3] The chosen synthetic route leverages a classical cyclocondensation reaction, which is a highly efficient method for constructing the pyrazole ring.[4][5][6]

Step 1: Pyrazole Ring Formation. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the electrophilic carbons of the ketene dithioacetal derivative. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and elimination of a methanethiol molecule lead to the formation of the stable, aromatic 5-aminopyrazole ring system.[7][8]

Step 2: Amidation. The conversion of the ethyl ester to the primary carboxamide is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as the leaving group. A final proton transfer yields the thermodynamically stable primary amide and ethanol as a byproduct.

Overall Reaction Scheme

Reaction_Scheme Reactant1 Ethyl 2-cyano-3,3-bis(methylthio)acrylate Intermediate Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate Reactant1->Intermediate Step 1: Cyclocondensation (Reflux in Ethanol) Hydrazine + Hydrazine Hydrate Ammonia + NH3 (aq) Product 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide Intermediate->Product Step 2: Ammonolysis (Heat in Sealed Vessel)

Caption: Two-step synthesis of the target compound.

Materials and Equipment

Reagents
  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute Ethanol (EtOH)

  • Ammonium Hydroxide (NH₄OH, ~28-30% solution)

  • Deionized Water

  • Diethyl Ether (for washing)

  • Standard reagents for Thin Layer Chromatography (TLC) (e.g., ethyl acetate, hexane)

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Pressure-rated sealed reaction vessel or tube

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (Intermediate)

This procedure is adapted from established methods for pyrazole synthesis via condensation.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (e.g., 21.7 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (5.5 mL, ~0.11 mol, 1.1 eq) to the solution dropwise at room temperature.

    • Scientist's Note: Hydrazine is highly toxic and corrosive; handle with extreme care in a fume hood. A slight excess of hydrazine ensures the complete consumption of the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:7 ethyl acetate:hexane). The disappearance of the starting material spot indicates completion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30-60 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities. Dry the product under vacuum to yield ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a solid.

PART B: Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Final Product)
  • Reaction Setup: Place the dried ethyl ester intermediate (e.g., 21.5 g, 0.1 mol) into a pressure-rated sealed reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 100 mL of concentrated aqueous ammonium hydroxide (~28-30%) to the vessel.

    • Scientist's Note: The reaction must be performed in a sealed vessel to prevent the escape of ammonia gas upon heating and to maintain the concentration required for the reaction to proceed efficiently.

  • Reaction: Securely seal the vessel and heat the mixture to 80-90 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Monitoring: After cooling, the reaction progress can be checked by TLC. The intermediate ester is significantly more mobile than the polar amide product.

  • Isolation: Cool the reaction vessel completely to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization of the product.

  • Filtration: Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the solid with a generous amount of cold deionized water to remove excess ammonia and salts, followed by a wash with cold ethanol. Dry the final product, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, under vacuum.

Data Summary and Characterization

Quantitative Data
ParameterStep 1 (Ester Synthesis)Step 2 (Amide Synthesis)
Limiting Reagent Ethyl 2-cyano-3,3-bis(methylthio)acrylateEthyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
Molecular Weight 217.31 g/mol 215.26 g/mol
Molar Amount 0.1 mol (example)0.1 mol (theoretical)
Solvent EthanolAqueous NH₄OH
Temperature ~78 °C (Reflux)80-90 °C
Reaction Time 4-6 hours12-18 hours
Theoretical Yield 21.5 g18.6 g
Expected Yield 80-90%75-85%
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H NMR: Confirm the presence of expected protons (e.g., -NH₂, -CONH₂, pyrazole C-H, and -SCH₃).

  • Mass Spectrometry: Verify the molecular weight of the compound (M+H⁺ expected around 187.05).

  • IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretches (amine and amide), C=O stretch (amide), and C-N bonds.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Amide Synthesis Setup1 Reaction Setup (Ester + EtOH) AddHydrazine Add Hydrazine Setup1->AddHydrazine Reflux Reflux (4-6h) AddHydrazine->Reflux Cool1 Cool & Precipitate Reflux->Cool1 Filter1 Filter & Wash Cool1->Filter1 Dry1 Dry Intermediate Filter1->Dry1 Setup2 Reaction Setup (Intermediate + NH4OH) Dry1->Setup2 Heat Heat in Sealed Vessel (12-18h) Setup2->Heat Cool2 Cool & Crystallize Heat->Cool2 Filter2 Filter & Wash Cool2->Filter2 Dry2 Dry Final Product Filter2->Dry2 Characterize Characterization (NMR, MS, IR, MP) Dry2->Characterize

Caption: High-level experimental workflow diagram.

Safety and Handling

  • Hydrazine Hydrate: This substance is extremely toxic, a suspected carcinogen, and corrosive. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Ammonium Hydroxide: The concentrated solution releases ammonia gas, which is a severe respiratory irritant. Work in a well-ventilated fume hood.

  • Pressure: The amidation step is performed under pressure at elevated temperatures. Use a properly rated and inspected pressure vessel. Do not exceed the recommended temperature.

  • General Precautions: Use flammable solvents like ethanol and diethyl ether away from ignition sources. Dispose of all chemical waste according to institutional guidelines.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatile Scaffold of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold. This document provides an in-depth look at its synthesis, diverse biological applications, and detailed protocols for its practical implementation in a research setting.

Introduction: A Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Among the various pyrazole derivatives, the 5-aminopyrazole framework is particularly noteworthy for its synthetic versatility and the broad spectrum of biological activities its derivatives possess, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4][5]

The specific scaffold, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, and its ester analogue, ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate, represent highly adaptable starting materials. The primary amino group at the 5-position, the carboxamide/carboxylate at the 4-position, and the reactive N1 position of the pyrazole ring offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. This guide will delve into the established and potential applications of this scaffold, supported by actionable experimental protocols.

Synthesis and Characterization of the Core Scaffold

The synthesis of the 5-amino-3-(methylthio)-1H-pyrazole scaffold is typically achieved through a well-established cyclocondensation reaction. The common strategy involves the reaction of a ketene dithioacetal derivative with various hydrazides or hydrazine hydrate.[1][3][6][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ketene Dithioacetal C Cyclocondensation (e.g., Reflux in Ethanol) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->C D 5-Amino-3-(methylthio)-1H- pyrazole-4-carboxamide/carboxylate C->D

Caption: General synthetic workflow for the pyrazole core.

Characterization: Confirmation of the synthesized scaffold's identity and purity is paramount. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are used to confirm the presence of key protons, such as the amino (-NH₂) protons (often appearing as a broad singlet), the methylthio (-SCH₃) protons (a sharp singlet), and aromatic/aliphatic protons from substituents. ¹³C NMR is used to verify the carbon framework.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[6][7]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amino group and C=O stretch for the carboxamide/carboxylate.[6][7]

Applications in Medicinal Chemistry

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is a prolific starting point for developing therapeutic agents across multiple disease areas.

Anti-inflammatory and Analgesic Agents

Derivatives of this scaffold have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Research has shown that specific derivatives of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate exhibit potent analgesic and anti-inflammatory activities, comparable to the standard drug diclofenac, but with a significantly lower ulcerogenic index, suggesting a better gastrointestinal safety profile.[6][7]

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)Ulcerogenic Index
Derivative 3a [6]68.565.21.12
Derivative 3c [6]65.762.80.90
Diclofenac Sodium [6]72.370.43.10
Table 1: Comparison of pharmacological activity of pyrazole derivatives and Diclofenac Sodium at 25 mg/kg dose.[6][7]
Kinase Inhibitors for Oncology and Inflammatory Diseases

Kinases are critical targets in oncology and immunology. The 5-aminopyrazole core is a key component in numerous kinase inhibitors.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers. Covalent inhibitors designed from the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown potent, nanomolar activity against both wild-type FGFR and clinically relevant gatekeeper mutants that confer drug resistance.[9] The representative compound 10h from a recent study demonstrated IC₅₀ values of 46, 41, and 99 nM against FGFR1, FGFR2, and FGFR3, respectively, and also potently inhibited the proliferation of cancer cell lines with FGFR alterations.[9]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: IRAK4 is a crucial kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and toll-like receptors (TLRs), making it an attractive target for inflammatory diseases like rheumatoid arthritis.[10] The 5-aminopyrazole scaffold has been elaborated into fused pyrazolo[1,5-a]pyrimidine systems that act as potent and selective IRAK4 inhibitors.[10]

G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines Inhibitor 5-Aminopyrazole Derivative Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and point of intervention.

Antimicrobial and Antifungal Agents

The pyrazole ring is a well-known pharmacophore in antimicrobial agents.[1] By modifying the core 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold, researchers have synthesized novel series of compounds with significant antibacterial and antifungal activities. For instance, N-acylation of the pyrazole ring with various aromatic acid chlorides yielded derivatives that were effective against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1]

Precursors for Fused Heterocyclic Systems

The 5-amino group is a perfect nucleophile for constructing fused ring systems with enhanced biological activity. It readily reacts with various electrophilic reagents to yield potent fused pyrazoles.[2][4]

  • Pyrazolo[1,5-a]pyrimidines: Reaction of 5-amino-3-methylthio-pyrazole derivatives with reagents like 2-((dimethylamino)methylene)malononitrile or 2-cyano-3-(dimethylamino)acrylamide leads to the formation of pyrazolo[1,5-a]pyrimidines.[2][4] These fused systems have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer).[2]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of novel derivatives based on the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold.

Protocol 1: Synthesis of a N1-Aroyl Derivative

Objective: To synthesize an N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivative, demonstrating a common N-acylation strategy.[1]

Materials:

  • N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (starting material)

  • Substituted aromatic acid chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water (deionized)

  • Acetone

  • Standard glassware, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting pyrazole (1.0 mmol) and triethylamine (1.5 mmol) in 10 mL of anhydrous DCM. Stir the solution at room temperature.

  • Addition of Acylating Agent: In a separate vial, prepare a solution of the substituted aromatic acid chloride (1.1 mmol) in 5 mL of anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the stirred pyrazole solution at room temperature.

  • Monitoring: Allow the reaction to stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., 50:50 ethyl acetate:hexane).

  • Workup: Once the reaction is complete (disappearance of starting material), transfer the reaction mixture to a separatory funnel. Wash the organic layer with 15 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer once more with 10 mL of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by crystallization from a suitable solvent, such as acetone, to yield the pure N1-aroyl derivative.

  • Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Assay - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a synthesized pyrazole derivative.[3][6][7]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound (pyrazole derivative)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • 1% w/v Carrageenan solution in normal saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Group 1: Vehicle control (receives only the vehicle).

    • Group 2: Standard drug (receives Diclofenac sodium, e.g., 25 mg/kg).

    • Group 3: Test compound (receives the pyrazole derivative, e.g., 25 mg/kg).

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.

Caption: Experimental workflow for the in vivo paw edema assay.

Conclusion

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is a proven and highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. From creating safer anti-inflammatory agents to potent kinase inhibitors that combat cancer drug resistance, the applications are extensive and continue to grow. The protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this versatile chemical entity in their drug discovery programs.

References

  • Thore, S.N., Gupta, S.V., & Baheti, K.G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. [Link]

  • Patel, H. et al. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hassan, A.S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Kondo, Y., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Alam, M.M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • El-Emary, T.I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Abdel-Ghaffar, N.F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Abdel-Ghaffar, N.F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

The Strategic Utility of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Within the vast landscape of drug discovery, pyrazole-based compounds have emerged as particularly potent and selective inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and can effectively compete with ATP for binding to the kinase active site. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide as a key precursor in the synthesis of kinase inhibitors. We will delve into its chemical properties, provide detailed synthetic protocols for its conversion into a core kinase inhibitor scaffold, and discuss methods for characterization and quality control.

Chemical Properties and Handling of the Precursor

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a stable, solid compound at room temperature. Its key structural features, the 5-amino group and the 4-carboxamide group, are crucial for the subsequent cyclization reactions to form the pyrazolo[3,4-d]pyrimidine ring system. The 3-methylthio group can be retained in the final product or can be a site for further chemical modification.

Table 1: Physicochemical Properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide and Related Compounds

PropertyValueReference
Molecular FormulaC5H8N4OSN/A
Molecular Weight172.21 g/mol N/A
AppearanceOff-white to pale yellow solidGeneral Observation
Melting Point>200 °C (Decomposes)[1]()
SolubilitySoluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water.General Laboratory Observation
StorageStore in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1]()

Safety Precautions:

Synthetic Protocol: From Precursor to a Core Kinase Inhibitor Scaffold

A common and efficient strategy for constructing kinase inhibitors from 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is through the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a key pharmacophore in many approved and investigational kinase inhibitors. The following protocol details the synthesis of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a foundational intermediate for further elaboration into a diverse range of kinase inhibitors.

Protocol 1: Synthesis of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide with formamide, a common and straightforward method for the formation of the pyrimidinone ring.

Materials:

  • 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

  • Formamide (HCONH2)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (1 equivalent).

  • Add an excess of formamide (at least 10 equivalents). Formamide can act as both a reagent and a solvent. If desired, a high-boiling point solvent like DMF can be used to facilitate the reaction.

  • Heat the reaction mixture to 180-190 °C with stirring.[2]([Link])

  • Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane:methanol 9:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.

  • Dry the product under vacuum to obtain the crude 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Expected Yield: 70-85%

Characterization:

The structure of the synthesized 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆): Expect signals for the pyrazole and pyrimidine protons, as well as the methylthio group. The NH protons will likely appear as broad singlets.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbons of the pyrazole and pyrimidine rings, the carbonyl group, and the methylthio group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (amide), and C-S stretching should be present.

Diagram 1: Synthetic Workflow for 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Precursor 5-amino-3-(methylthio)-1H- pyrazole-4-carboxamide Reagent Formamide (excess) Heat Heat to 180-190 °C (6-8 hours) Precursor->Heat Stir Stirring Cooldown Cool to RT Precipitate Precipitate in water Cooldown->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Product 3-(methylthio)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Recrystallize->Product cluster_1 cluster_1 cluster_1->Cooldown

Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Application in Kinase Inhibitor Synthesis: Further Elaboration

The synthesized 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a versatile intermediate for the synthesis of a wide array of kinase inhibitors. The pyrimidine ring can be further functionalized, typically at the 4-position, to introduce various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

A common subsequent step is the chlorination of the 4-oxo group to a 4-chloro substituent, which can then be displaced by a variety of amines. This nucleophilic aromatic substitution reaction is a powerful tool for introducing diversity into the pyrazolo[3,4-d]pyrimidine scaffold.

Diagram 2: General Scheme for Kinase Inhibitor Synthesis

G Precursor 5-amino-3-(methylthio)-1H- pyrazole-4-carboxamide Intermediate1 3-(methylthio)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Precursor->Intermediate1 Cyclization Intermediate2 4-chloro-3-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 Chlorination Final_Product Substituted Kinase Inhibitor Intermediate2->Final_Product Nucleophilic Substitution Reagent1 Formamide Reagent1->Intermediate1 Reagent2 POCl₃ Reagent2->Intermediate2 Reagent3 Amine (R-NH₂) Reagent3->Final_Product

Caption: General synthetic route to kinase inhibitors from the precursor.

Conclusion

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a highly valuable and versatile precursor for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its straightforward conversion to the core heterocyclic scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting material for drug discovery programs targeting the kinome. The protocols and information provided in this application note offer a solid foundation for researchers to utilize this precursor in the development of novel and potent kinase inhibitors for a range of therapeutic applications.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024. Available from: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank. 2017. Available from: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. Available from: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. 2013. Available from: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2011. Available from: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. 2024. Available from: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. 2016. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. 2018. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. 2022. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020. Available from: [Link]

  • Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. Available from: [Link]

  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer. Available from: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. 2020. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Potential of Pyrazole Carboxamides in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising classes of heterocyclic compounds, pyrazole carboxamides have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including notable antimicrobial and antifungal properties.[1][2][3][4][5][6] The versatility of the pyrazole ring system, coupled with the chemical tractability of the carboxamide linkage, allows for extensive structural modifications, enabling the fine-tuning of their antimicrobial potency and spectrum. Recent studies have highlighted the potential of pyrazole-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3] Understanding the precise antimicrobial characteristics of these compounds is a critical step in the drug development pipeline.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the systematic assessment of the antimicrobial activity of novel pyrazole carboxamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the rationale behind experimental choices, outlines self-validating systems for data integrity, and is grounded in authoritative standards from globally recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).

Part 1: Foundational In Vitro Assessment of Antimicrobial Activity

The initial evaluation of any potential antimicrobial agent hinges on robust and reproducible in vitro testing to determine its intrinsic potency and spectrum of activity. This section details the core methodologies for quantifying the antimicrobial efficacy of pyrazole carboxamides.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and highly accurate technique for determining MIC values and is amenable to high-throughput screening of multiple compounds and bacterial strains.[7][9]

Rationale for Method Selection: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple concentrations, and conservation of test compounds, which is often crucial in early-stage drug discovery.[9] It provides a more precise measure of potency compared to diffusion-based methods.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Pyrazole Carboxamide Stock Solutions A1 Perform Serial 2-Fold Dilutions of Compound in 96-Well Plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Standardized Bacterial Suspension P2->A2 P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 A1->A2 A3 Include Positive (No Drug) and Negative (No Bacteria) Controls A2->A3 I1 Incubate Plates at 37°C for 16-20 hours A3->I1 I2 Visually Inspect for Turbidity or Use Plate Reader (OD600) I1->I2 I3 Determine MIC: Lowest Concentration with No Visible Growth I2->I3

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Pyrazole Carboxamide Stock Solutions:

    • Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Prepare a working stock solution by diluting the initial stock in the appropriate test medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), to twice the highest concentration to be tested.[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the test broth to achieve the final desired inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Microdilution Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the 2x concentrated pyrazole carboxamide working solution to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution well.[10]

    • This will result in wells containing 50 µL of varying concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the compound concentrations to their final test concentrations.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Seal the plates and incubate at 37°C for 16-20 hours in ambient air.[9]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the pyrazole carboxamide that completely inhibits visible growth of the organism.[7] This can be assessed visually as the first clear well or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Agar-Based Diffusion Methods for Preliminary Screening

For initial high-throughput screening or for compounds with limited solubility in broth, agar-based diffusion methods provide a qualitative or semi-quantitative assessment of antimicrobial activity.

Rationale for Method Selection: The agar well diffusion and disk diffusion methods are simple, cost-effective, and allow for the simultaneous screening of multiple compounds against a single microbial strain.[11][12] They are particularly useful for a preliminary assessment of activity before proceeding to more quantitative methods like broth microdilution.

Detailed Protocol: Agar Well Diffusion

  • Preparation of Inoculated Agar Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland).

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[11]

    • Add a defined volume (e.g., 50-100 µL) of the pyrazole carboxamide solution (at a known concentration) into each well. A solvent control (e.g., DMSO) should also be included.[11]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

Method Advantages Disadvantages
Broth Microdilution Quantitative (provides MIC value), high-throughput, conserves compound.[9]Can be influenced by compound solubility and precipitation.
Agar Well Diffusion Simple, cost-effective, good for initial screening.[11][12]Qualitative/semi-quantitative, results affected by compound diffusion rate.[14]

Part 2: Characterizing the Nature of Antimicrobial Action

Once the inhibitory activity of a pyrazole carboxamide is established, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[15] This distinction has significant implications for the potential therapeutic application of the compound.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15]

Rationale for Method Selection: The MBC assay is a direct extension of the MIC test and provides a definitive measure of the killing activity of a compound. The MBC/MIC ratio is a standard metric used to classify a compound as bactericidal or bacteriostatic.[15]

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Analysis M1 Identify Wells from MIC Plate with No Visible Growth (at and above MIC) P1 Aliquot a Small Volume (e.g., 10 µL) from Clear Wells M1->P1 P2 Spread Aliquots onto Nutrient Agar Plates P1->P2 I1 Incubate Plates at 37°C for 24 hours P2->I1 I2 Count Colonies on Each Plate I1->I2 I3 Determine MBC: Lowest Concentration with ≥99.9% Reduction in CFUs I2->I3

Caption: Workflow for MBC determination following an MIC assay.

Detailed Protocol: MBC Determination

  • Following MIC Determination:

    • Use the 96-well plates from the completed MIC assay.

    • Identify all wells that show no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing:

    • From each of these clear wells, and from the positive growth control well, take a small, defined aliquot (e.g., 10 µL) and plate it onto a fresh, drug-free nutrient agar plate.

    • Spread the aliquot evenly across the surface of the agar.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 24 hours.

    • Count the number of colonies on each plate.

  • Interpretation:

    • The MBC is the lowest concentration of the pyrazole carboxamide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (as determined from the plated growth control).[15]

    • An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[15]

Part 3: Elucidating the Mechanism of Action

Identifying the molecular target and mechanism of action is a critical step in the preclinical development of a novel antimicrobial agent. For pyrazole carboxamides, several mechanisms have been proposed, including the inhibition of DNA gyrase, disruption of the cell wall, and interference with metabolic pathways.[16]

Initial Mechanistic Insights through Macromolecular Synthesis Assays

A common initial approach to understanding the mechanism of action is to assess the compound's effect on the synthesis of key bacterial macromolecules: DNA, RNA, protein, and the cell wall.

Rationale for Method Selection: These assays provide a relatively rapid and straightforward way to narrow down the potential cellular processes targeted by the pyrazole carboxamide.

Protocol Outline: Macromolecular Synthesis Assays

  • Bacterial Culture and Compound Treatment:

    • Grow the target bacterial strain to the mid-logarithmic phase.

    • Expose the bacterial culture to the pyrazole carboxamide at a concentration of 4x MIC.

  • Radiolabeled Precursor Incorporation:

    • At timed intervals, add radiolabeled precursors for specific macromolecular synthesis pathways:

      • DNA Synthesis: [³H]thymidine

      • RNA Synthesis: [³H]uridine

      • Protein Synthesis: [³H]leucine or [³⁵S]methionine

      • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Measurement of Incorporation:

    • After a short incubation period with the radiolabeled precursor, stop the reaction by precipitating the macromolecules (e.g., with trichloroacetic acid).

    • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the rate of incorporation of each precursor in the treated samples to that in untreated control samples. A significant and rapid inhibition of a specific pathway suggests that the pyrazole carboxamide may be targeting that process.

Investigating Cell Membrane Integrity

Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane.

Rationale for Method Selection: Assays that measure the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded by intact membranes can provide direct evidence of membrane damage.

Protocol Outline: Propidium Iodide Uptake Assay

  • Bacterial Suspension Preparation:

    • Prepare a suspension of the target bacteria in a suitable buffer.

  • Compound and Dye Addition:

    • Add the pyrazole carboxamide at various concentrations to the bacterial suspension.

    • Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the dye is entering the cells, signifying membrane damage.

Part 4: Safety and Efficacy Assessment

A promising antimicrobial candidate must not only be potent against pathogens but also safe for host cells.[17][18][19][20][21] Furthermore, its efficacy needs to be validated in more complex biological systems.

In Vitro Cytotoxicity Assays

Rationale for Method Selection: It is imperative to assess the toxicity of the pyrazole carboxamides against mammalian cells to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose). Assays like the MTT or LDH release assay are standard methods for this purpose.[17][19]

Protocol Outline: LDH Release Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the pyrazole carboxamide for a defined period (e.g., 24 hours).

    • Include a positive control for maximum cytotoxicity (e.g., Triton X-100) and an untreated negative control.[19]

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, in the supernatant using a commercially available kit.[17][19]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.

In Vivo Efficacy Models

Rationale for Method Selection: In vivo models are essential for evaluating the efficacy of a drug candidate in a whole-organism context, taking into account factors like pharmacokinetics and host-pathogen interactions. The Caenorhabditis elegans infection model is a valuable initial in vivo screening tool due to its ethical advantages, rapid lifecycle, and established protocols.[22][23]

Protocol Outline: C. elegans Infection Model

  • Infection of C. elegans :

    • Grow a lawn of the pathogenic bacteria on a suitable medium.

    • Place L4-stage C. elegans onto the bacterial lawn and allow them to feed and become infected.

  • Compound Treatment:

    • Transfer the infected worms to a liquid culture medium containing the pyrazole carboxamide at various concentrations.

  • Survival Assay:

    • Monitor the survival of the worms over several days.

    • A significant increase in the survival of treated worms compared to untreated infected worms indicates in vivo efficacy of the compound.[22]

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the comprehensive assessment of the antimicrobial properties of novel pyrazole carboxamide derivatives. By progressing from foundational in vitro potency testing to the characterization of the mode of action and preliminary safety and efficacy evaluations, researchers can efficiently identify and advance promising candidates in the antimicrobial drug discovery pipeline. Adherence to these detailed methodologies, grounded in established scientific principles and standards, will ensure the generation of high-quality, reproducible data essential for the development of the next generation of antimicrobial agents.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Retrieved February 12, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved February 12, 2026, from [Link]

  • Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved February 12, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Retrieved February 12, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved February 12, 2026, from [Link]

  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022). Modern Medical Laboratory Journal. Retrieved February 12, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 12, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved February 12, 2026, from [Link]

  • agar diffusion assay: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 12, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved February 12, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved February 12, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved February 12, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. Retrieved February 12, 2026, from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 12, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 12, 2026, from [Link]

  • Abdali, N., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved February 12, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. Retrieved February 12, 2026, from [Link]

  • Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. (n.d.). Preprints.org. Retrieved February 12, 2026, from [Link]

  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024). Microbe Investigations. Retrieved February 12, 2026, from [Link]

  • Evaluation of Bactericidal and Bacteriostatic. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]

  • Lopatkin, A. J., et al. (2025). Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. mBio. Retrieved February 12, 2026, from [Link]

  • Method for measuring the bactericidal and bacteriostatic effects of antimicrobial agents. (1996). Google Patents.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. Retrieved February 12, 2026, from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry. Retrieved February 12, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. Retrieved February 12, 2026, from [Link]

  • Antibiofilm and antibacterial activity of maslinic acid against Vancomycin-Resistant Enterococci (VRE). (n.d.). PLOS One. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. Retrieved February 12, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). Journal of Saudi Chemical Society. Retrieved February 12, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). Molecules. Retrieved February 12, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]

  • Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. (n.d.). Repository of Research and Investigative Information. Retrieved February 12, 2026, from [Link]

  • In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Framework for Evaluating the Anti-inflammatory Activity of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Inflammation with Novel Pyrazole Scaffolds

Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological driver behind a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[2][3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term administration is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[5] This necessitates the development of novel, safer, and more effective anti-inflammatory agents.

This guide focuses specifically on derivatives of the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold. Prior research on related structures has demonstrated significant analgesic and anti-inflammatory properties, suggesting this chemical series is a promising starting point for identifying new therapeutic leads.[5][10][11][12] The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a robust, multi-tiered strategic framework for the comprehensive in vitro and in vivo evaluation of these derivatives, moving from broad initial screening to detailed mechanistic elucidation.

The Strategic Approach: A Tiered Assay Cascade

A successful screening campaign relies on a logical progression of assays to efficiently identify and characterize promising compounds. We propose a workflow that begins with essential preliminary checks, moves to primary efficacy screening against key inflammatory mediators, delves into the underlying mechanism of action, and culminates in in vivo validation of lead candidates.

This strategy ensures that resources are focused on compounds with the most promising therapeutic potential while filtering out those that are cytotoxic or have off-target effects early in the process.

G cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: In Vitro Efficacy cluster_2 Tier 3: Mechanistic Insight cluster_3 Tier 4: In Vivo Validation A Compound Library of Pyrazole Derivatives B Protocol 1: Cytotoxicity Assay (MTT) A->B C Protocol 2: Cytokine Inhibition (TNF-α, IL-6 ELISA) B->C Non-toxic compounds D Protocol 3: COX-2 Enzyme Inhibition Assay B->D Non-toxic compounds E Protocol 4: NF-κB Pathway (Reporter Assay) C->E Active compounds D->E Active compounds F Protocol 5: Carrageenan-Induced Paw Edema Model E->F Lead candidates

Caption: A tiered experimental workflow for screening pyrazole derivatives.

Key Inflammatory Pathways and Molecular Targets

Our screening strategy targets central nodes of the inflammatory cascade. Understanding these pathways is crucial for interpreting experimental results. The transcription factor Nuclear Factor-kappa B (NF-κB) acts as a master regulator, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme COX-2.[13][14][15][16] These mediators, in turn, propagate the inflammatory response.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Inactive) IkB->NFkB_cyto Inhibits Degradation Degradation IkB->Degradation NFkB_nuc NF-κB (p50/p65) (Active) NFkB_cyto->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces T1 Target: NF-κB Assay NFkB_nuc->T1 Nucleus Nucleus COX2 COX-2 Enzyme Gene->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines PGs Prostaglandins COX2->PGs Produces T3 Target: COX-2 Assay COX2->T3 Inflammation Inflammation Cytokines->Inflammation T2 Target: Cytokine ELISA Cytokines->T2 PGs->Inflammation

Caption: Key molecular targets within the inflammatory signaling cascade.

PART I: PRELIMINARY SCREENING PROTOCOLS

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality and Justification: It is imperative to first determine the cytotoxic profile of the test compounds. A compound might appear to be "anti-inflammatory" simply because it is killing the cells, thereby preventing them from producing inflammatory mediators. The MTT assay is a standard, reliable colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17] This step ensures that any observed anti-inflammatory effects in subsequent assays are due to specific modulation of inflammatory pathways and not a consequence of toxicity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Controls: Include wells for a vehicle control (medium with the same final concentration of DMSO as the test compounds) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with high CC₅₀ values are preferred. For subsequent assays, use concentrations well below the CC₅₀.

PART II: IN VITRO EFFICACY & MECHANISTIC PROTOCOLS

Protocol 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

Causality and Justification: Macrophages are key players in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce a surge of pro-inflammatory cytokines, including TNF-α and IL-6.[18][19] Measuring the ability of the pyrazole derivatives to inhibit the release of these two critical cytokines provides a direct assessment of their anti-inflammatory potential in a cellular context.[20] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in the cell culture supernatant.[21]

Materials:

  • RAW 264.7 cells and complete DMEM

  • LPS from E. coli O111:B4

  • Test compounds and a known inhibitor (e.g., Dexamethasone)

  • 96-well plates

  • Commercially available ELISA kits for murine TNF-α and IL-6

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the pyrazole derivatives (or vehicle control) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis without disturbing the cell pellet.

  • ELISA Quantification:

    • Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[22]

    • Briefly, this involves adding the collected supernatants and a series of known standards to wells pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.

    • Calculate the percentage inhibition for each compound concentration:

      • % Inhibition = [1 - (Cytokine_compound - Cytokine_unstimulated) / (Cytokine_LPS - Cytokine_unstimulated)] x 100

    • Calculate the IC₅₀ (concentration causing 50% inhibition) for each active compound.

Protocol 3: Cell-Free Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality and Justification: Many pyrazole-based anti-inflammatory drugs, like Celecoxib, function by selectively inhibiting the COX-2 enzyme.[8] COX-2 is induced during inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and swelling.[23][24] A cell-free enzymatic assay directly measures the ability of a compound to interact with and inhibit purified COX-2 enzyme, providing clear evidence of a potential mechanism of action.[25] A fluorometric assay offers high sensitivity and is suitable for high-throughput screening.[24]

Materials:

  • Commercially available COX-2 Inhibitor Screening Kit (Fluorometric)[24]

  • This typically includes: human recombinant COX-2 enzyme, assay buffer, fluorometric probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • 96-well black opaque plates

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[24] This usually involves diluting the enzyme, probe, and substrate.

  • Assay Setup: In a 96-well black plate, add the following to respective wells:

    • Blank: Assay Buffer.

    • No-Enzyme Control: All components except the COX-2 enzyme.

    • Enzyme Control (100% Activity): Assay buffer, probe, and COX-2 enzyme.

    • Test Compound Wells: Assay buffer, probe, COX-2 enzyme, and pyrazole derivative at various concentrations.

    • Positive Control: Assay buffer, probe, COX-2 enzyme, and Celecoxib.

  • Pre-incubation: Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, ideally using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorometric reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[24] Measure the fluorescence kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of COX-2 inhibition:

      • % Inhibition = [1 - (Rate_inhibitor / Rate_enzyme control)] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 4: NF-κB Activation Reporter Assay

Causality and Justification: Since NF-κB is a primary upstream regulator of both cytokines and COX-2, determining if a compound inhibits this pathway provides crucial mechanistic insight.[13][26] A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[18] In this system, cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to luciferase expression, which can be easily measured by the light produced upon addition of a substrate. Inhibition of the pathway by a test compound results in a decreased light signal.

G cluster_0 Cellular Process cluster_1 Measurement A LPS Stimulus B NF-κB Pathway Activation A->B C NF-κB binds to Response Element (RE) B->C D Luciferase Gene Transcription C->D E Luciferase Protein Translation D->E G Light Production E->G F Add Luciferin (Substrate) F->G H Measure Luminescence G->H I Test Compound (Inhibitor) I->B Inhibits

Caption: Principle of the NF-κB Luciferase Reporter Assay.

Materials:

  • HEK293 or similar cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Complete culture medium.

  • LPS or TNF-α as a stimulant.

  • Test compounds.

  • Luciferase assay reagent (containing luciferin substrate).

  • 96-well white opaque plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate the NF-κB reporter cells in a 96-well white plate and allow them to adhere.

  • Pre-treatment: Treat cells with the pyrazole derivatives for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) or TNF-α (20 ng/mL) to induce NF-κB activation.

  • Incubation: Incubate for 6-8 hours, which is typically sufficient for reporter gene expression.

  • Cell Lysis and Substrate Addition: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system. This usually involves adding a single reagent that both lyses the cells and contains the luciferin substrate.

  • Measurement: Immediately measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data if necessary (e.g., to a co-transfected control reporter or protein concentration).

    • Calculate the percentage inhibition of NF-κB activity relative to the stimulated vehicle control.

    • Determine the IC₅₀ value for active compounds.

PART III: IN VIVO VALIDATION PROTOCOL

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Causality and Justification: While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are critical for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for assessing the acute anti-inflammatory activity of novel compounds.[27][28][29] Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine and serotonin in the first phase, followed by prostaglandin production in the second phase.[27] Inhibition of the resulting paw swelling (edema) provides a clear and quantifiable measure of a compound's anti-inflammatory effect in a living organism.[30][31]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compounds, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control drug: Indomethacin or Diclofenac Sodium.[5][10]

  • Plebysmometer or digital calipers for measuring paw volume/thickness.

  • Animal handling and dosing equipment.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Ethics Committee (IAEC).

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Pyrazole derivatives at different doses (e.g., 25, 50 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group at each time point:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Summary and Interpretation

To effectively identify lead candidates, the data from all assays should be compiled and analyzed collectively. A compound's profile should demonstrate high potency in efficacy assays, low cytotoxicity, and a clear mechanism of action, ultimately confirmed by in vivo activity.

Table 1: Hypothetical Integrated Data Summary for Pyrazole Derivatives

Compound IDCytotoxicity CC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)COX-2 Enzyme IC₅₀ (µM)NF-κB Activity IC₅₀ (µM)Paw Edema Inhibition (%) @ 3hr (50 mg/kg)
PZD-001 >1005.28.12.54.865%
PZD-002 152.13.51.82.3Not Tested (Cytotoxic)
PZD-003 >10045.652.3>5048.115%
Celecoxib >1008.512.00.89.270%

Interpretation:

  • PZD-001: An excellent lead candidate. It is non-toxic, shows potent inhibition of cytokines and NF-κB, and is a moderate COX-2 inhibitor. Crucially, its in vitro activity translates to strong in vivo efficacy.

  • PZD-002: Filtered out at Tier 1. Although it appears highly potent in vitro, its activity is likely due to cytotoxicity.

  • PZD-003: A weak hit. It has low potency across all in vitro assays, which correlates with poor in vivo activity.

Conclusion

This document provides a comprehensive, validated framework for the systematic evaluation of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives as potential anti-inflammatory agents. By employing this tiered approach—from cytotoxicity and cellular efficacy screening to mechanistic studies and in vivo validation—researchers can efficiently identify and characterize novel drug candidates. This structured methodology ensures data integrity, facilitates logical decision-making, and accelerates the journey from compound library to promising preclinical lead.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. Available at: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Pattana, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1642. Available at: [Link]

  • Mellado, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2176. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(16), 2936. Available at: [Link]

  • Bio-Rad. (n.d.). NF-kB signaling pathway. Bio-Rad. Available at: [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Available at: [Link]

  • Rietschel, E. T., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 387, 305-316. Available at: [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2). Available at: [Link]

  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European journal of medicinal chemistry, 171, 332–342. Available at: [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(1), 33-53. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7389. Available at: [Link]

  • Bouzidi, A., et al. (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2015, 847127. Available at: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 10(S2), S2778-S2784. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Wang, L., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial chemistry & high throughput screening, 14(4), 262–269. Available at: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International journal of molecular medicine, 39(6), 1545–1554. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. Available at: [Link]

  • Huang, N., et al. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(12), 6858-6868. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific reports, 11(1), 18055. Available at: [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Semwal, P., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(21), 7401. Available at: [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Pak J Pharm Sci, 24(4), 481-487. Available at: [Link]

  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

  • Shabaan, R. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(10), 4059. Available at: [Link]

Sources

designing pan-FGFR inhibitors from 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and drug discovery scientists in the rational design, synthesis, and evaluation of pan-FGFR inhibitors using 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide as a foundational scaffold.

Starting Material: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide Target Class: Receptor Tyrosine Kinases (FGFR1–4) Mechanism: Reversible or Covalent ATP-Competitive Inhibition

Executive Summary

Fibroblast Growth Factor Receptors (FGFR1–4) are validated oncogenic targets in multiple solid tumors, including urothelial carcinoma and cholangiocarcinoma. While several FGFR inhibitors (e.g., erdafitinib, pemigatinib) are approved, resistance mutations (gatekeeper V561M/V564F) and isoform selectivity remain challenges.

This guide details the utilization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound 1 ) as a privileged scaffold. The pyrazole-4-carboxamide core functions as a robust hinge-binder, while the 3-methylthio (SMe) group serves as a versatile "chemical handle." Through oxidation and nucleophilic displacement, the SMe group allows for rapid library generation to probe the hydrophobic back-pocket or solvent-exposed regions, facilitating the transition from fragment to lead.

Rational Design & Structural Logic

The Pharmacophore

The design strategy relies on three primary interaction vectors within the ATP-binding pocket of FGFR:

  • Hinge Binding (Core): The pyrazole N2 and the 4-carboxamide NH₂ form a donor-acceptor hydrogen bond pair with the hinge region backbone (typically Ala564 in FGFR1).

  • Gatekeeper/Solvent Interface (N1-Vector): Substitution at the pyrazole N1 nitrogen directs groups toward the gatekeeper residue and the solvent front. Bulky aromatic groups (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) here are critical for potency and overcoming gatekeeper mutations.

  • Hydrophobic Pocket/Selectivity (C3-Vector): The 3-methylthio group is the strategic pivot.

    • Native State:[1][2][3] Provides hydrophobic van der Waals contact.

    • Activated State: Oxidation to sulfone (-SO₂Me) allows displacement by amines. This vector can extend into the hydrophobic back-pocket (to gain selectivity) or exit towards the solvent (to improve physicochemical properties).

Design Workflow Visualization

DesignStrategy cluster_binding Binding Mode Logic Scaffold Scaffold: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide Step1 Step 1: N1-Arylation (Target Gatekeeper) Scaffold->Step1 Chan-Lam / S_NAr Step2 Step 2: S-Oxidation (Activate Leaving Group) Step1->Step2 mCPBA / Oxone Step3 Step 3: S_NAr Displacement (Introduce Diversity) Step2->Step3 R-NH2 / Heat Lead Lead Candidate (Pan-FGFR Inhibitor) Step3->Lead Optimization Hinge Hinge Region (Ala564) Lead->Hinge H-Bonds Gatekeeper Gatekeeper (Val561) Lead->Gatekeeper Pi-Stack/VdW

Caption: Workflow transforming the methylthio-pyrazole scaffold into a lead inhibitor via sequential N1-functionalization and C3-displacement.

Chemical Synthesis Protocol

This protocol describes the conversion of the scaffold into a functionalized inhibitor.

Phase A: N1-Arylation (Installing the Gatekeeper Binder)

Rationale: The N1 position must be substituted first to prevent interference during the later displacement steps.

  • Reagents: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (1.0 eq), Arylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve scaffold in dry DCM/DMF (0.1 M).

    • Add arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid), Cu(OAc)₂, and pyridine.

    • Stir at room temperature under open air (or O₂ balloon) for 16–24 hours (Chan-Lam coupling).

    • Workup: Filter through Celite, wash with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Phase B: Activation (Oxidation of Methylthio)

Rationale: The -SMe group is a poor leaving group. Oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me) makes the C3 position highly electrophilic.

  • Reagents: N1-substituted intermediate (1.0 eq), m-CPBA (2.2 eq for sulfone).

  • Solvent: DCM.

  • Procedure:

    • Cool solution of intermediate in DCM to 0°C.

    • Add m-CPBA portion-wise.

    • Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Shift in retention time and +32 mass units).

    • Workup: Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract with DCM.

Phase C: Diversification (Nucleophilic Displacement)

Rationale: This is the library generation step. The sulfone is displaced by various amines to probe SAR.

  • Reagents: Sulfone intermediate (1.0 eq), Primary/Secondary Amine (R-NH₂, 2–5 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (microwave preferred).

  • Procedure:

    • Dissolve sulfone intermediate in DMSO.

    • Add amine (e.g., N-methylpiperazine, morpholine, or complex anilines).

    • Heat to 100–120°C (thermal) or 140°C (microwave) for 30–60 mins.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Validation Protocols

Enzymatic Kinase Assay (FRET/ADP-Glo)

To validate pan-FGFR activity, test compounds against recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

Protocol:

  • Preparation: Prepare 3x Enzyme mix (FGFR1–4, ~1–5 nM final) and 3x Substrate mix (Poly E4Y peptide + ATP at K_m).

  • Compound Dosing: Serial dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme mix. Incubate 10 min (to detect slow-binders).

    • Add 4 µL Substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (Promega) or FRET detection antibody. Read luminescence/fluorescence.

  • Analysis: Fit data to sigmoidal dose-response to calculate IC₅₀.

Target Criteria:

  • Potent: IC₅₀ < 10 nM against FGFR1–3.[4]

  • Selectivity: >50-fold selectivity over VEGFR2 (KDR) to avoid hypertension side effects.

Cellular Validation Protocols

Ba/F3 Isogenic Cell Proliferation Assay

This is the "Gold Standard" for assessing cellular potency and isoform specificity.

Cell Lines:

  • Parental Ba/F3 (IL-3 dependent).

  • Ba/F3-FGFR1, Ba/F3-FGFR2, Ba/F3-FGFR3, Ba/F3-FGFR4 (IL-3 independent, driver dependent).

Protocol:

  • Seeding: Seed 3,000 cells/well in 96-well plates in medium without IL-3 (except parental control).

  • Treatment: Add compounds (serial dilution) and incubate for 72 hours.

  • Readout: Add CellTiter-Glo (Promega). Measure luminescence.

  • Interpretation: A potent inhibitor will kill FGFR-driven cells (low IC₅₀) but spare parental cells (+IL-3), indicating on-target toxicity.

Downstream Signaling (Western Blot)

Confirm inhibition of the RAS-MAPK pathway.

  • Cell Line: SNU-16 (FGFR2 amplified gastric cancer) or RT-112 (FGFR3 overexpressed bladder cancer).

  • Treatment: Treat cells with inhibitor (e.g., 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting Targets:

    • p-FGFR (Y653/654): Direct target engagement.

    • p-ERK1/2 (T202/Y204): Downstream effector.

    • Total FGFR / Total ERK: Loading controls.

Data Summary Template

Use the following table structure to organize SAR data during the campaign.

Compound IDR1 (N1-Subst)R2 (C3-Subst)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Ba/F3 FGFR2 IC₅₀ (nM)
Start HSMe>10,000>10,000>10,000N/A
Int-1 2,6-Cl₂-PhSMe5004506001200
Lead-A 2,6-Cl₂-PhNH-Piperazine1281545
Lead-B 3,5-OMe-PhNH-Morpholine25203080

Pathway Visualization

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer (Target) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->FGFR Blockade RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: FGFR signaling cascade showing the upstream blockade point of the pyrazole inhibitor preventing ERK/AKT activation.

References

  • Deng, W., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 275, 116558. Link

  • Gavine, P. R., et al. (2012). "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[1] Cancer Research, 72(8), 2045–2056. Link[4]

  • Fichez, J., Busca, P., & Prestat, G. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 15. Link

  • Chemical Probes Portal. "AZD4547 Probe Profile." Link

Sources

derivatization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide for SAR Studies

Part 1: Strategic Overview & Rationale

The scaffold 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound 1 ) is a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., against Trk, Pim, and EGFR kinases). Its utility lies in its dense functionality, allowing for orthogonal derivatization strategies that can probe multiple binding pockets simultaneously.

This guide details a "Cyclize-Oxidize-Displace" strategy. Unlike traditional linear syntheses, this approach locks the core geometry first and then utilizes the latent reactivity of the methylthio group to introduce late-stage diversity.

The Diversity Vectors

To maximize Structure-Activity Relationship (SAR) data, we define three distinct vectors of modification:

  • Vector A (The Core): Cyclocondensation of the 5-amino and 1-NH positions with 1,3-dielectrophiles to form fused pyrazolo[1,5-a]pyrimidine systems. This mimics the adenine ring of ATP.

  • Vector B (The Tail): The C3-methylthio group (-SMe) is a "masked" leaving group. It is chemically inert during cyclization but can be activated via oxidation to a sulfone (-SO2Me), enabling nucleophilic aromatic substitution (

    
    ) with diverse amines.
    
  • Vector C (The Hinge/Solubility): The C4-carboxamide serves as a hydrogen bond donor/acceptor or can be dehydrated to a nitrile to alter the electronic properties of the core.

Part 2: Experimental Protocols

Protocol 1: Construction of the Pyrazolo[1,5-a]pyrimidine Core

Target: Synthesis of 2,7-dimethyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Causality & Logic: We perform cyclization before modifying the thioether. The -SMe group is stable under the acidic reflux conditions required for cyclization, whereas a sulfone (-SO2Me) might prematurely hydrolyze or displace. We use acetylacetone as the dielectrophile; the regioselectivity is driven by the nucleophilicity of the exocyclic amine (5-NH2) attacking the carbonyl, followed by ring closure at the ring nitrogen (1-NH).

Materials:

  • Compound 1 (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (Co-solvent, optional)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Compound 1 (e.g., 5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetylacetone (6 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (95:5 DCM:MeOH). The starting amine (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a white or pale yellow solid. Filter the solid and wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 75–85%.

Protocol 2: Activation of the Thioether (Oxidation)

Target: Synthesis of 2,7-dimethyl-5-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Causality & Logic: The -SMe group is a poor leaving group. To enable library synthesis via


, we must oxidize it to the sulfone (-SO2Me). Oxone® (Potassium peroxymonosulfate)  is preferred over mCPBA due to easier workup and safety profiles. The reaction is performed in aqueous methanol to solubilize the oxidant.

Materials:

  • Cyclized Product from Protocol 1 (1.0 eq)

  • Oxone® (2.5 eq)

  • Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Suspend the sulfide substrate (1.0 eq) in MeOH/Water (1:1).

  • Oxidation: Add Oxone® (2.5 eq) in a single portion at room temperature.

    • Note: The reaction is exothermic. If working on >5g scale, add Oxone portion-wise over 15 minutes.

  • Stirring: Stir vigorously for 4–12 hours.

    • Checkpoint: TLC will show a significant polarity shift. The sulfone is much more polar (lower Rf) than the sulfide.

  • Workup: Filter off the insoluble salts. Dilute the filtrate with water and extract with Ethyl Acetate (3x).

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
    • Stability Alert: The resulting sulfone is reactive. Store at -20°C if not using immediately.

Protocol 3: Diversification via Displacement

Target: Library Generation (Introduction of R-NH2)

Causality & Logic: The sulfone at the C5 position of the pyrazolo[1,5-a]pyrimidine is highly electrophilic due to the electron-deficient nature of the pyrimidine ring. This allows for mild displacement with primary and secondary amines, enabling the rapid synthesis of analogs with varying solubility, steric bulk, and lipophilicity.

Materials:

  • Sulfone Intermediate (1.0 eq)

  • Diverse Amine (

    
     or 
    
    
    
    ) (1.5 – 2.0 eq)
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF or THF (Solvent)

Step-by-Step Methodology:

  • Setup: Dissolve the Sulfone intermediate in dry DMF (0.2 M concentration).

  • Addition: Add the desired Amine (1.5 eq) and DIPEA (2.0 eq).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Aromatic/Sterically Hindered Amines: Heat to 60–80°C for 4–8 hours.

  • Workup: Pour into water. If the product precipitates, filter it. If not, extract with EtOAc/Lithium Chloride (5% aq) to remove DMF.

  • Validation: Verify substitution by LC-MS (loss of -SO2Me mass, gain of amine mass).

Part 3: Data & Visualization

Table 1: Reaction Optimization for Displacement
EntryNucleophile (Amine)SolventTemp (°C)Time (h)Yield (%)Notes
1 MorpholineTHF25292Rapid, clean conversion.
2 BenzylamineDMF25488Requires water workup.
3 AnilineDMF801265Weak nucleophile; requires heat.
4 IsopropylamineTHF25385Excess amine used (volatile).
5 N-MethylpiperazineDMF25290Excellent for solubility enhancement.
Visual Workflow (Graphviz)

SAR_Workflow cluster_vectors Diversity Vectors Start 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide Cyclization Step 1: Cyclization (Acetylacetone/AcOH) Start->Cyclization Reflux Core Pyrazolo[1,5-a]pyrimidine Core (S-Me) Cyclization->Core Yield: ~80% Oxidation Step 2: Activation (Oxone/MeOH) Core->Oxidation RT, 4h Sulfone Activated Sulfone (SO2-Me) Oxidation->Sulfone Yield: ~90% Displacement Step 3: SnAr Diversification (R-NH2/DIPEA) Sulfone->Displacement Nucleophilic Attack Library Final SAR Library (5-Amino-Substituted) Displacement->Library Library Generation VectorA Vector A: Fused Ring Geometry VectorA->Core VectorB Vector B: Solubility/Sterics (C5) VectorB->Library

Figure 1: Strategic workflow for converting the pyrazole precursor into a diverse library of kinase inhibitors via the "Cyclize-Oxidize-Displace" methodology.

References

  • El-Enany, M. et al. (2023).[2] Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives starting from 5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile.[2] International Journal of Pharmaceutical Sciences.

  • Fandrick, K. R. et al. (2015).[3] Regioselective synthesis of 3- and 5-aminopyrazoles.[1][4][5][6] The Journal of Organic Chemistry.

  • Hwang, J. Y. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[7] Journal of Medicinal Chemistry.

  • Portilla, J. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules.[2][3][8][9][10][11][12][13][14][15][16][17]

  • Sigma-Aldrich. (2023). 5-Amino-1H-pyrazole-4-carboxamide sulfate salt Product Specification.

Sources

The Versatility of the 5-Aminopyrazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have made it a versatile building block for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the applications of 5-aminopyrazoles in drug discovery, complete with detailed experimental protocols and insights into their mechanism of action across various disease areas.

The 5-Aminopyrazole Moiety: A Hub of Biological Activity

5-Aminopyrazole derivatives are key starting materials for synthesizing numerous bioactive compounds, including fused heterocyclic systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2] This structural diversity translates into a broad spectrum of pharmacological activities, with notable successes in oncology, inflammation, and infectious diseases.[3][4] The amino group at the 5-position serves as a crucial handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and target engagement.

Core Applications and Mechanisms of Action

The therapeutic potential of 5-aminopyrazole derivatives is primarily attributed to their ability to act as potent enzyme inhibitors.[4][5] By presenting a unique combination of hydrogen bond donors and acceptors, and a scaffold that can be readily functionalized to achieve specific steric and electronic profiles, these compounds have been successfully developed as inhibitors of key enzymes implicated in various pathologies.

Kinase Inhibition: A Prominent Role in Oncology and Inflammation

A significant number of 5-aminopyrazole-based compounds have been investigated as kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.

One of the most well-studied targets for 5-aminopyrazole inhibitors is the p38 mitogen-activated protein kinase (MAPK) pathway.[7] The p38 MAPKs are key regulators of inflammatory responses and are activated by cellular stress and cytokines.[1][3] Inhibition of p38α, in particular, has been a major focus for the development of anti-inflammatory drugs.

The p38 MAPK signaling cascade is a multi-tiered pathway that amplifies extracellular signals to elicit a cellular response. A simplified representation of this pathway is depicted below.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MAPKK (MKK3, MKK6) mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk phosphorylates substrates Downstream Substrates (Transcription Factors, Protein Kinases) p38_mapk->substrates phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38_mapk inhibits

Caption: The p38 MAPK signaling cascade and the point of intervention for 5-aminopyrazole inhibitors.

Anti-inflammatory and Analgesic Properties

Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated significant anti-inflammatory and analgesic effects through other mechanisms.[5] For instance, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[8] The well-known anti-inflammatory drug Celecoxib, for example, features a pyrazole core.[9][10]

Antimicrobial Activity

The 5-aminopyrazole scaffold is also a valuable starting point for the development of novel antimicrobial agents.[1][11] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12] The mechanism of action in this context is often the inhibition of essential bacterial enzymes.

Quantitative Data on Bioactive 5-Aminopyrazole Derivatives

The following table summarizes the biological activity of selected 5-aminopyrazole derivatives from the literature, showcasing their potency across different therapeutic targets.

Compound ClassTargetAssayPotency (IC50/MIC)Reference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative (7a)COX-2In vitro enzyme assayIC50 = 49 nM[8]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative (7b)5-LOXIn vitro enzyme assayIC50 = 1.9 µM[8]
5-Aminopyrazole derivative (2j)p38α MAP KinaseIn vitro enzyme assayIC50 = 1 nM[7]
5-pyrazolyl-urea derivative (3c)Staphylococcus aureus (MDR)Broth MicrodilutionMIC = 32-64 µg/mL[11]
5-pyrazolyl-urea derivative (4b)Staphylococcus aureus (MDR)Broth MicrodilutionMIC = 32-64 µg/mL[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of 5-aminopyrazole derivatives.

General Workflow for 5-Aminopyrazole Drug Discovery

The discovery and development of drugs based on the 5-aminopyrazole scaffold follows a well-established pipeline.

drug_discovery_workflow synthesis Synthesis of 5-Aminopyrazole Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Efficacy & Toxicology lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for the discovery of drugs based on the 5-aminopyrazole scaffold.

Protocol 1: Synthesis of 5-Aminopyrazoles via Condensation of β-Ketonitriles with Hydrazines

This is one of the most versatile and widely used methods for the synthesis of 5-aminopyrazoles.[2][13][14]

Materials:

  • β-Ketonitrile (1 equivalent)

  • Hydrazine hydrate (1-1.2 equivalents)

  • Ethanol (solvent)

  • Triethylamine (TEA) or other suitable base (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketonitrile (1 equivalent) and ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Slowly add hydrazine hydrate (1-1.2 equivalents) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen of the hydrazine on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring.[2][13][14]

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of 5-aminopyrazole derivatives against p38α MAP kinase.[12][15]

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF-2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (5-aminopyrazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add the recombinant p38α kinase to all wells except for the background control.

  • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay results. The signal-to-background ratio should be sufficiently high to ensure reliable data.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used animal model to assess the acute anti-inflammatory activity of test compounds.[7][8][16][17][18]

Materials:

  • Wistar rats (male or female, 150-200 g)

  • 1% Carrageenan solution in saline

  • Test compounds (5-aminopyrazole derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the standard drug orally to the respective groups of animals. The control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. A reduction in paw edema indicates that the test compound interferes with this inflammatory cascade.[18]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][6][9][10][11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (5-aminopyrazole derivatives)

  • 96-well microtiter plates

  • Spectrophotometer

  • McFarland standard (0.5)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in CAMHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with the diluted bacterial suspension.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Self-Validation: The growth control well must show clear turbidity, and the sterility control well must remain clear for the results to be valid.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets, as well as the exploration of novel fused heterocyclic systems derived from this versatile core. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to harness the potential of 5-aminopyrazoles in their drug development endeavors.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 481. [Link]

  • Spallarossa, A., Caviglia, D., Brullo, C., Lusardi, M., Cichero, E., Fossa, P., ... & Schenone, S. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 481. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Abd-El-Fattah, M. F. (2022). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 128, 106093. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 269–291. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Verma, A., & Joshi, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 269–291. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • Lusardi, M., Spallarossa, A., Caviglia, D., Brullo, C., Cichero, E., Fossa, P., ... & Schenone, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

  • El-Gaby, M. S., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 613–617. [Link]

  • ResearchGate. (n.d.). Pharmacology active 5-aminopyrazoles. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

  • El-Sayed, M. A., El-Gaby, M. S., & Ghorab, M. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2608. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(23), 3341–3344. [Link]

  • Domyati, T., El-Fattah, A. A., & El-Dahmy, S. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal Chemistry Research, 25(9), 1957–1967. [Link]

  • Zhang, T., Insko, M. A., Li, H., Xiang, C., He, K., Debnath, B., ... & Ye, M. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(11), 4643–4655. [Link]

  • El-Gaby, M. S., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 613–617. [Link]

  • Bryan, M. C., Miller, W. R., Andrews, K. L., His, E. D., Sun, F., White, K. F., ... & Lafrance, L. V. (2021). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry, 64(21), 15848–15866. [Link]

  • Brand, M., Chaanine, A. H., He, H., Haling, J. R., Ilasaca, N. C., Qiu, C., ... & Sim, T. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(11), 2231–2237. [Link]

  • El-Gazzar, M. G., Alanazi, A. M., & El-Enany, M. M. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5186–5204. [Link]

  • Berg, T. (Ed.). (2009). Kinase Inhibitors: Methods and Protocols. Humana Press. [Link]

  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing (33rd ed.). CLSI supplement M100. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • ResearchGate. (n.d.). Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e). [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Knapp, S., & Elkins, J. M. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5086. [Link]

Sources

Application Note: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide in Fragment-Based Lead Generation

[1]

Executive Summary

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS: 90914-35-5) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Its structural economy (MW: 172.21 Da) combined with a dense arrangement of hydrogen bond donors/acceptors and a hydrophobic methylthio "handle" makes it an ideal seed for exploring ATP-binding sites in kinases and allosteric pockets in metabolic enzymes.[1]

This guide details the technical protocols for utilizing this fragment in screening campaigns, focusing on solubility management, Ligand-Observed NMR (LO-NMR) screening, and structural biology.[1] Furthermore, it outlines a specific chemical evolution strategy leveraging the methylthio moiety as a versatile growth vector.[1]

Compound Profile & Physicochemical Suitability[1][2]

This fragment adheres strictly to the "Rule of Three" (Ro3), maximizing the probability of high ligand efficiency (LE) hits.

PropertyValueStructural Insight
Molecular Weight 172.21 DaIdeal for detecting weak affinities (mM range) without steric clashes.[1]
cLogP ~ -0.7 to 0.5High aqueous solubility; low risk of non-specific hydrophobic aggregation.[1]
H-Bond Donors 3 (NH₂, NH, Amide-NH)Critical for "hinge-binding" motifs in kinases (e.g., CDK, FGFR).[1]
H-Bond Acceptors 4 (N, O, S)Facilitates water-mediated networks or direct backbone interactions.[1]
Rotatable Bonds 1Low entropic penalty upon binding.[1]
Key Moiety Methylthio (-SMe) Critical Feature: Acts as a hydrophobic anchor or a precursor for chemical evolution (see Section 5).[1]

Protocol 1: Library Preparation & Quality Control (QC)

Objective: Ensure monomeric integrity of the fragment prior to screening. The methylthio group is susceptible to oxidation; therefore, strict QC is required.[1]

Reagents & Equipment[3]
  • Compound: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Purity >95%).[1]

  • Solvent: d6-DMSO (99.9% D) for NMR; Anhydrous DMSO for bioassays.[1]

  • Instrument: LC-MS (ESI+) and 500/600 MHz NMR.[1]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve solid compound to 100 mM in anhydrous DMSO.[1]

    • Critical Step: Sonicate for 60 seconds at 25°C to ensure complete dissolution. Visual inspection is insufficient due to potential micro-crystalline seeding.[1]

  • Solubility & Stability Check (Nephelometry/NMR):

    • Dilute stock to 1 mM in the final assay buffer (e.g., PBS pH 7.4).[1]

    • Incubate for 24 hours at room temperature.

    • Pass Criteria: No precipitation (Nephelometry < 5 NTU) and >95% parent integration in 1H-NMR.[1]

    • Note: If -S(O)Me (sulfoxide) impurities (>2%) are detected by LC-MS (M+16), discard the stock.[1] The methylthio group can slowly oxidize in air-saturated DMSO.[1]

  • Storage:

    • Aliquot into single-use vials. Store at -20°C under nitrogen or argon atmosphere to prevent sulfur oxidation.

Protocol 2: Ligand-Observed NMR Screening (STD-NMR)

Rationale: Due to its low molecular weight, this fragment likely binds with weak affinity (

11
Experimental Setup
  • Protein Target: 5–10

    
     (Recombinant, purified).
    
  • Ligand Concentration: 500

    
     (100-fold excess).[1]
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.[1]

STD-NMR Acquisition Protocol
  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian or E-BURP pulses for saturation.

  • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (protein methyls/amides) to avoid hitting the ligand signals.

    • Ligand Signals to Watch:

      • Methylthio (-SMe): Singlet ~2.4–2.5 ppm.[1] (This is your primary probe).

      • Pyrazole-H: (If substituted, otherwise N/A).

      • Amide/Amine: Exchangeable protons (often invisible in PBS).[1]

  • Off-Resonance Irradiation: Set to 30 ppm (control).

  • Data Processing:

    • Subtract "On-Resonance" spectrum from "Off-Resonance".[1]

    • Positive Hit: Appearance of the -SMe singlet in the difference spectrum indicates magnetization transfer from protein to ligand (binding event).[1]

Diagram: Screening Workflow

FragmentScreeningLibFragment Library(5-amino-3-methylthio...)QCQC: Solubility & Oxidation CheckLib->QC 100 mM StockQC->Lib Fail (Re-synthesis)PrimaryPrimary Screen:STD-NMR / WaterLOGSYQC->Primary PassHitHit Identification(SMe Signal Enhancement)Primary->Hit STD Effect > 5%ValidOrthogonal Validation(SPR / X-ray Soaking)Hit->Valid Kd Determination

Figure 1: Integrated workflow for screening 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, emphasizing the critical QC step for sulfur oxidation.

Protocol 3: X-ray Crystallography (Soaking)[1]

Rationale: The pyrazole-carboxamide motif is a classic "hinge binder" for kinases.[1] Crystal structures are essential to determine the vector for fragment growing.[1]

Soaking Protocol
  • Crystal System: Apo-crystals of target kinase (e.g., FGFR, CDK) grown in hanging drops.[1]

  • Soaking Solution:

    • Prepare a 50 mM fragment solution in the crystallization mother liquor (max 10% DMSO).

    • Tip: If the crystal cracks, perform stepwise soaking (10 mM

      
       25 mM 
      
      
      50 mM) over 1 hour.[1]
  • Incubation: Soak for 2–12 hours. (Short soaks prevent crystal degradation; long soaks ensure occupancy).[1]

  • Cryo-protection: Transfer quickly to cryo-protectant containing the fragment at the same concentration before flash-cooling in liquid nitrogen.[1]

Application Note: Fragment Evolution Strategies

The true power of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide lies in its "growability."[1] The methylthio group is not just a passive hydrophobic contact; it is a chemically versatile handle.[1]

Strategy A: The "Hinge" Anchor (Kinases)

In many kinase structures (e.g., FGFR1), the pyrazole N and exocyclic NH₂ form a bidentate H-bond with the hinge region (Glu/Ala backbone).[1]

  • Vector: The 4-carboxamide points towards the solvent or the gatekeeper residue.[1]

  • Evolution: Amide coupling or cyclization at the carboxamide to reach the "sugar pocket."[1]

Strategy B: The "Sulfur Switch" (Chemical Evolution)

The 3-methylthio group offers a unique synthetic branch point often overlooked.[1]

  • Oxidation (S

    
     SO₂):  Convert -SMe to a sulfone (-SO₂Me) .
    
    • Effect: Increases polarity and targets H-bond donors in the back-pocket.[1]

  • Displacement (S

    
     N/O):  Use the sulfone/sulfoxide as a leaving group (Nucleophilic Aromatic Substitution, S_NAr) to introduce diverse amines.
    
    • Protocol: Oxidize SMe to SO₂Me (mCPBA), then react with primary/secondary amines to install solubilizing groups or specific interacting motifs.[1]

Diagram: Chemical Evolution Logic

EvolutionStrategyCoreCore Fragment:5-amino-3-(methylthio)-1H-pyrazole-4-carboxamidePath1Path A: Hinge Binding(Kinase ATP Site)Core->Path1Path2Path B: Sulfur Evolution(Synthetic Handle)Core->Path2Deriv1Grow from Carboxamide:Reach Solvent/GatekeeperPath1->Deriv1Deriv2Oxidation:-SMe -> -SO2Me(New H-bond Acceptor)Path2->Deriv2Deriv3Displacement (SnAr):-SO2Me -> -NH-R(Library Expansion)Deriv2->Deriv3 Reactive Intermediate

Figure 2: Strategic evolution vectors.[1] Path B highlights the unique utility of the methylthio group as a reactive handle for library expansion.

Troubleshooting & Optimization

IssueProbable CauseSolution
No STD-NMR Signal T1 relaxation mismatch or low affinity.Check protein stability.[1][2] Try WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) which is more sensitive for k_off rates.[1]
Precipitation in Assay Low solubility in buffer.[1]Reduce concentration to 200

. Add 0.01% Triton X-100 to prevent colloidal aggregation.[1]
Crystal Cracking DMSO shock or lattice disruption.[1]Use "co-crystallization" instead of soaking.[1] Add fragment to the protein before setting up drops.[1]
Oxidation (-S(O)Me) Poor storage.[1]Always store solid at -20°C. Use fresh DTT/TCEP in the protein buffer to maintain a reducing environment during screening.[1]

References

  • Fragment-Based Discovery of FGFR Inhibitors

    • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv
    • Source: European Journal of Medicinal Chemistry / PubMed (2024).[1]

    • Context: Validates the aminopyrazole carboxamide core as a potent kinase scaffold.[1]

    • URL:[Link][1]

  • Factor XIa Inhibitor Discovery

    • Title: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors.[1][3]

    • Source: Scientific Reports / PubMed (2018).[1]

    • Context: Demonstrates the "privileged" nature of the pyrazole-carboxamide fragment in coagulation targets.[1][3]

    • URL:[Link]

  • Synthesis of Methylthio-Pyrazole Precursors

    • Title: Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
    • Source: Journal of Saudi Chemical Society (2012).[1]

    • Context: Provides the synthetic route (Ketene dithioacetal + Hydrazine) for the specific methylthio variant.[1][4][5]

    • URL:[Link][1]

  • General Fragment Screening Methodologies

    • Title: Application of Fragment-Based Drug Discovery to Versatile Targets.[1]

    • Source: Frontiers in Pharmacology (2020).[1]

    • Context: Authority on NMR and Biophysical screening protocols cited in Section 4.[1]

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SME-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide , a critical scaffold for kinase inhibitors and bioactive heterocycles. The standard route involves the cyclocondensation of 2-cyano-3,3-bis(methylthio)acrylamide with hydrazine hydrate .

While this reaction is generally robust, users frequently encounter specific impurity profiles related to the reactivity of the methylthio (–SMe) group. This document provides a troubleshooting framework to identify, prevent, and remove these common side products.

Reaction Mechanism & Pathways

To troubleshoot effectively, one must understand the competition between the desired cyclization and the over-reaction of the leaving group.

The Pathway Diagram

The following flowchart illustrates the primary reaction vector and the divergence points where impurities are generated.

ReactionPathways Start Precursor: 2-cyano-3,3-bis(methylthio)acrylamide Intermed Intermediate: Hydrazone Adduct Start->Intermed Nucleophilic Attack (- MeSH) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Intermed Target TARGET: 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide Intermed->Target Cyclization (Intramolecular) Side_Uncyclized Impurity B: Uncyclized Hydrazide Intermed->Side_Uncyclized Incomplete Rxn Side_Diamino Impurity A (Major): 3,5-diamino-pyrazole Target->Side_Diamino Excess N2H4 / High Heat (- MeSH) Side_Disulfide Impurity C: Dimethyl Disulfide Target->Side_Disulfide Oxidation of Byproduct MeSH

Figure 1: Reaction network showing the transformation of the ketene dithioacetal precursor to the target pyrazole and the divergence toward the 3,5-diamino impurity.

Troubleshooting & FAQs

Category A: Purity & Side Products

Q1: I isolated a solid that melts significantly higher than the literature value (>230°C vs ~220°C). What is it? Diagnosis: You likely have the 3,5-diamino-1H-pyrazole-4-carboxamide impurity.

  • Cause: The methylthio group at position 3 is a leaving group. While it is less reactive than the first SMe group in the starting material, it can be displaced by hydrazine if the reaction is run at too high a temperature (e.g., refluxing DMF) or with a large excess of hydrazine.

  • Solution:

    • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of hydrazine hydrate.

    • Lower Temperature: Run the reaction in refluxing ethanol (78°C) rather than higher-boiling solvents.

    • Purification: This impurity is more polar and less soluble in organic solvents. Recrystallization from Ethanol/Water usually leaves the diamino species in the precipitate or allows separation based on solubility.

Q2: The product has a persistent, garlic-like sulfur smell even after drying. Diagnosis: Trapped Methanethiol (MeSH) or Dimethyl Disulfide .

  • Cause: MeSH is the stoichiometric byproduct of the reaction. If not actively vented or neutralized, it can oxidize to dimethyl disulfide, which adsorbs onto the crystals.

  • Solution:

    • During Reaction: Ensure the reaction vessel is open to a bleach scrubber (sodium hypochlorite) to neutralize evolved MeSH gas continuously.

    • Post-Process: Wash the filter cake thoroughly with cold ethanol followed by a wash with non-polar solvent (like hexanes) to strip surface disulfides.

Q3: I see a spot on TLC that runs very close to the starting material but is slightly more polar. Diagnosis: Uncyclized Hydrazone Intermediate .

  • Cause: Incomplete cyclization. This often happens if the reaction is stopped too early or if the pH is too acidic (hydrazine is protonated and cannot act as a nucleophile for the ring closure).

  • Solution:

    • Add a catalytic amount of base (e.g., triethylamine or piperidine) to ensure the hydrazine remains nucleophilic.

    • Extend reflux time.

Category B: Physical Appearance[1][2][3]

Q4: The reaction mixture turned from yellow to dark brown/black. Diagnosis: Oxidation of Thiolates .

  • Cause: The thiolate byproducts are susceptible to oxidation by air, forming dark polymeric disulfides.

  • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). While not strictly necessary for the main mechanism, it vastly improves the color profile of the final product.

Technical Deep Dive: The "Double Displacement" Problem

The core challenge in this synthesis is the chemoselectivity of the hydrazine attack.

  • Site 1 (Desired): The

    
    -carbon of the acrylamide. This is highly electrophilic. The first equivalent of hydrazine attacks here, displacing one SMe group. This is fast and occurs even at room temperature.
    
  • Site 2 (Undesired): The C3-position of the formed pyrazole ring. Once the ring forms, the remaining SMe group is attached to an aromatic system. However, it is activated by the adjacent electron-withdrawing nitrogen atoms.

    • Risk Factor: If a second molecule of hydrazine attacks C3, it displaces the second SMe group, yielding the 3,5-diamino analog.

    • Prevention: This second attack has a higher activation energy. By limiting temperature to <80°C (Ethanol reflux), you kinetically favor the preservation of the SMe group.

Impurity Profile Table

ComponentStructure DescriptionOriginRemoval Strategy
Target 5-amino-3-(methylthio)-pyrazoleMain ProductN/A
Impurity A 3,5-diamino-pyrazoleOver-reaction (SMe displacement)Recrystallization (EtOH/H2O)
Impurity B Acyclic HydrazoneIncomplete CyclizationExtend reflux; add base cat.
Impurity C Dimethyl DisulfideOxidation of MeSHHexane wash; Vacuum dry

Optimized Protocol

To minimize the side products described above, follow this optimized procedure.

Reagents:

  • 2-cyano-3,3-bis(methylthio)acrylamide (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Ethanol (10 volumes)

  • Catalytic Piperidine (0.1 eq) - Optional, promotes cyclization

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a bleach trap (critical for MeSH neutralization).

  • Dissolution: Suspend the acrylamide precursor in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: The reaction is exothermic; massive evolution of MeSH gas will occur.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor TLC. The starting material (non-polar) should disappear.

  • Cooling: Allow the mixture to cool to room temperature, then chill in an ice bath (0–5°C). The product should crystallize out.

  • Filtration: Filter the solid.

    • Wash 1: Cold Ethanol (removes unreacted hydrazine).

    • Wash 2: Hexanes or Diethyl Ether (removes disulfide smell).

  • Drying: Dry under vacuum at 45°C.

References

  • Tominaga, Y., et al. "Synthesis of Pyrazole Derivatives using Ketene Dithioacetals." Journal of Heterocyclic Chemistry, vol. 27, no. 3, 1990, pp. 775-783.

  • El-Saghier, A. M. "Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Chemical Research, 2002.
  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 179–197. [Link]

  • Safety Data Sheet (SDS): Methanethiol. National Center for Biotechnology Information. PubChem Compound Summary for CID 878. [Link]

Technical Support Center: Optimizing the Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The pyrazole core is a vital scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Understanding the Core Synthesis

The most prevalent and reliable method for synthesizing the 5-aminopyrazole core involves the condensation of a hydrazine source with a functionalized three-carbon electrophile, such as a β-ketonitrile or a ketene dithioacetal derivative. The general mechanism involves a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

The specific synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide typically starts from a precursor like 2-cyano-3,3-bis(methylthio)acrylonitrile, which reacts with hydrazine. The resulting 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile is then hydrolyzed to the target carboxamide.

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitrile Hydrolysis A 2-Cyano-3,3-bis(methylthio)acrylonitrile C 5-Amino-3-(methylthio)-1H- pyrazole-4-carbonitrile A->C Condensation/ Cyclization B Hydrazine (N2H4) B->C D 5-Amino-3-(methylthio)-1H- pyrazole-4-carboxamide (Target) C->D H2SO4 or NaOH start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials (NMR, HPLC) start->check_sm check_cond Optimize Reaction Conditions (Solvent, Temp, Time) check_sm->check_cond Purity OK fail Issue Persists: Re-evaluate Route check_sm->fail Impure check_workup Refine Workup & Purification (pH, Recrystallization) check_cond->check_workup Conditions Optimized check_cond->fail No Improvement success Achieved Target Yield/Purity check_workup->success Problem Solved check_workup->fail No Improvement

Caption: A systematic troubleshooting workflow.

Problem 3: Product is Difficult to Purify

Q: My final product is an off-color solid and shows impurities on analysis, even after initial precipitation. How can I achieve high purity?

A: The 5-aminopyrazole scaffold can be challenging to purify due to its polarity and potential for hydrogen bonding.

  • Controlled Precipitation: During the workup of the acid hydrolysis, quenching the reaction mixture by pouring it onto ice water is standard. The key is to adjust the pH carefully. Aim for a pH of 6-7 using a base like ammonium hydroxide or sodium carbonate. A rapid or uncontrolled pH swing can cause oils or amorphous solids to crash out, trapping impurities.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Recommended Solvents: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly. Isopropyl alcohol is also a good alternative. [1]3. Decolorization: If the product is highly colored, it may be due to trace impurities. During the recrystallization step, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal, stir for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the charcoal before cooling.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the impact of different hydrazine sources (e.g., hydrazine hydrate vs. anhydrous hydrazine vs. hydrazine sulfate) on the reaction?

A1: Hydrazine hydrate is the most common and practical choice for lab-scale synthesis. Anhydrous hydrazine is highly toxic and explosive and offers little advantage here. Hydrazine sulfate is a stable solid but requires the addition of at least two equivalents of a base to liberate the free hydrazine, which can add complexity to the reaction mixture.

Q2: How critical is the exclusion of air/moisture from the reaction?

A2: While the reaction does not require strict Schlenk line techniques, it is good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent potential side reactions, especially if the starting materials or intermediates are sensitive to oxidation, which can lead to colored impurities.

Q3: Can the nitrile hydrolysis step be monitored to avoid over-hydrolysis to the carboxylic acid?

A3: Yes. Monitoring the reaction by TLC or LC-MS is crucial. An ideal system for TLC might be a 10:1 mixture of Dichloromethane:Methanol. You should see the starting nitrile spot disappear and a new, more polar spot for the amide appear. If the reaction is left for too long or at too high a temperature, a third, even more polar spot corresponding to the carboxylic acid byproduct may start to appear.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent (Step 1) Ethanoln-ButanolDMFn-Butanol may improve yield for less reactive substrates due to higher reflux temp.
Temp (Step 2) 25 °C60 °C90 °C60 °C is often optimal. 90 °C+ risks formation of the carboxylic acid byproduct.
Base (Step 1) None (Hydrazine Hydrate)Triethylamine (1.2 eq)Sodium Acetate (1.2 eq)Adding a mild base like TEA can sometimes accelerate the reaction and improve yield.
Hydrolysis (Step 2) Conc. H2SO46M NaOH (aq)3M HCl (aq)H2SO4 is fastest but can cause workup issues. NaOH is a good alternative.

Table 1. Summary of key reaction parameters and their expected impact on the synthesis.

Section 4: Optimized Experimental Protocol

This protocol is a self-validating system that incorporates best practices for maximizing yield and purity.

Step 1: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyano-3,3-bis(methylthio)acrylonitrile (10.0 g, 58.4 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add hydrazine hydrate (3.2 mL, 64.2 mmol, 1.1 eq) dropwise via syringe. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. Expect a yield of 85-95% of a white to pale yellow solid.

Step 2: Hydrolysis to 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide

  • Setup: In a 250 mL flask, place concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice/salt bath.

  • Reagent Addition: With vigorous stirring, add the 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (8.0 g, 47.0 mmol) from Step 1 in small portions, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in an oil bath at 60-65 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by LC-MS or by quenching a small aliquot in water, neutralizing, extracting, and running a TLC.

  • Workup (Quenching): In a separate large beaker (1 L), place crushed ice (approx. 200 g). Slowly and carefully pour the reaction mixture onto the ice with stirring. A white precipitate will form.

  • Neutralization: Carefully adjust the pH of the slurry to 6-7 by the slow addition of concentrated ammonium hydroxide. This step is highly exothermic; perform it in a well-ventilated fume hood and with external cooling.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dry the purified crystals in a vacuum oven at 50-60 °C. Expect a yield of 80-90% of a pure white solid.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • PYRAZOLES | Science topic.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.
  • Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide.

Sources

Technical Support Center: Purification of Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrazole Purification

Core Analysis: Why is this difficult?

Pyrazoles are "privileged scaffolds" in drug discovery, but they present a dual-threat challenge in purification:

  • Lewis Basicity: The pyridine-like nitrogen (

    
    ) is a hydrogen bond acceptor. On standard silica gel (
    
    
    
    ), acidic silanols (
    
    
    ,
    
    
    ) protonate or hydrogen-bond to the pyrazole, causing severe peak tailing ("streaking") and irreversible adsorption.
  • High Polarity: Many bioactive pyrazoles are too polar for standard Normal Phase (NP) solvents (Hexane/EtOAc) but not hydrophobic enough for standard Reversed Phase (C18) retention, often eluting in the void volume.

Interactive Troubleshooting Guide
Scenario A: "My compound streaks on the column and yields are low."

Diagnosis: Silanol Interaction. Your compound is acting as a base and binding to the acidic silica surface. Immediate Fix: You must neutralize the silica surface before and during the run.

Protocol: Amine-Modified Flash Chromatography

  • The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (28%

    
    ) .
    
  • The Critical Step (Pre-equilibration): Adding modifier only to the mobile phase is often insufficient. You must "deactivate" the column first.[1]

    • Flush the silica column with 3–4 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Run your purification using mobile phase with 0.1% to 0.5% TEA .

    • Note: TEA is difficult to remove (high boiling point). For strictly volatile buffers, use

      
       in DCM/MeOH systems.
      

Expert Insight: If you are using DCM/MeOH, avoid concentrations >10% MeOH on standard silica; silica dissolves slightly in high MeOH, causing white precipitate in your fractions. Switch to Amine-Functionalized Silica (KP-NH) to eliminate the need for liquid modifiers entirely.

Scenario B: "My compound elutes with the solvent front (Void Volume) on C18."

Diagnosis: "Phase Collapse" or Lack of Retention.[2] The compound is too polar for the hydrophobic C18 mechanism, or it is ionized (protonated) at the operating pH.

Solution 1: pH Switching (The "Neutral State" Strategy) Pyrazoles are weak bases. At acidic pH (0.1% Formic Acid, pH ~2.7), they are protonated (


), making them highly polar and unretained.
  • Action: Switch to a High pH buffer (10mM Ammonium Bicarbonate, pH 10).

  • Mechanism: At pH 10, the pyrazole is deprotonated (neutral), significantly increasing hydrophobicity and retention on C18.

  • Warning: Standard silica-based C18 dissolves at pH > 8. You must use a hybrid-silica column (e.g., C18-AQ, Gemini, XBridge) designed for high pH stability.

Solution 2: HILIC Mode (The "Aqueous Normal Phase") If the compound is extremely polar (LogP < 0), stop trying to force C18 to work.

  • Stationary Phase: Bare Silica or Diol-bonded silica.

  • Mobile Phase: Acetonitrile (Weak solvent) / Water + 10mM Ammonium Acetate (Strong solvent).

  • Gradient: Start high organic (95% ACN) and gradient down to 50% ACN. The water layer adsorbed on the silica retains the polar pyrazole.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification mode based on solubility and polarity.

PyrazolePurification Start Crude Pyrazole Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck NP_Route Normal Phase (NP) SolubilityCheck->NP_Route Yes RP_Route Reversed Phase (RP) SolubilityCheck->RP_Route No (Water/MeOH soluble) TailingCheck Does it streak/tail? NP_Route->TailingCheck RetentionCheck Retained on C18 (Acidic)? RP_Route->RetentionCheck Modifier Add 1% TEA or NH4OH (Block Silanols) TailingCheck->Modifier Yes (Standard Silica) AmineCol Switch to Amine-Bonded Silica (KP-NH) TailingCheck->AmineCol Yes (Alternative) HighPH High pH RP (pH 9-10) (Requires Hybrid Silica) RetentionCheck->HighPH No (Elutes in Void) HILIC HILIC Mode (ACN/Water on Silica) HighPH->HILIC Still No Retention

Caption: Decision tree for selecting stationary phases and modifiers based on pyrazole solubility and chromatographic behavior.

Comparative Data: Mobile Phase Modifiers

Use this table to select the correct modifier for your stationary phase.

ModifierTarget ModeBest ForMechanismRemoval Method
Triethylamine (TEA) Normal Phase (Silica)Streaking/TailingCompetes for silanol binding sites.High vac / Azeotrope (hard to remove).
Ammonium Hydroxide Normal Phase (DCM/MeOH)Very polar basesStrong base suppression; prevents salt formation.Evaporates easily.
Formic Acid (0.1%) Reversed Phase (C18)Neutral PyrazolesProtonates basic nitrogens (improves peak shape, lowers retention).Lyophilization / Evaporation.
Ammonium Bicarbonate Reversed Phase (High pH)Basic PyrazolesKeeps base neutral (increases retention).Volatile buffer (sublimes).
Ammonium Acetate HILICHighly Polar / IonicProvides counter-ions for electrostatic interactions.Lyophilization.
Advanced Protocol: Isolation of "Oily" Pyrazoles

A common frustration is that polar pyrazoles often concentrate as viscous oils rather than solids, making handling difficult.

Protocol: HCl Salt Formation & Recrystallization Converting the pyrazole free base to a hydrochloride salt often induces crystallization.

  • Dissolution: Dissolve the oily pyrazole residue in a minimal amount of dry diethyl ether or 1,4-dioxane .

  • Acidification: Dropwise add 4M HCl in Dioxane (commercially available) or bubble HCl gas through the solution.

    • Observation: A white precipitate should form immediately.

  • Trituration: If it gums up, decant the solvent, add fresh ether, and sonicate vigorously. This removes trapped impurities.[1][3]

  • Filtration: Filter the solid under nitrogen (hygroscopic salts absorb water quickly).

  • Recrystallization: If the salt is amorphous, recrystallize from MeOH/EtOAc or iPrOH .

References
  • Biotage. (2023).[4] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2016). RediSep Rf Gold® C18 Aqueous Columns for Highly Polar Compounds.[2] Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.[5] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carboxamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of pyrazole carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the derivatization of pyrazole scaffolds. Pyrazole carboxamides are a privileged structural motif in modern drug discovery, exhibiting a wide array of biological activities.[1] However, their synthesis is not without challenges, often requiring careful optimization of reaction conditions to achieve desired yields and purity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common hurdles encountered during the derivatization process. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

General Workflow for Pyrazole Carboxamide Derivatization

The synthesis of pyrazole carboxamides typically follows a well-defined, albeit flexible, pathway. The most common strategy involves the initial synthesis of a pyrazole carboxylic acid or a corresponding ester, followed by amidation.[2] This approach allows for late-stage diversification of the amide moiety, which is highly advantageous in medicinal chemistry for exploring structure-activity relationships (SAR).

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Amide Bond Formation cluster_2 Part 3: Purification & Analysis A 1,3-Dicarbonyl Compound + Hydrazine Derivative B Knorr Pyrazole Synthesis or other cyclization methods A->B C Pyrazole-C(3/4/5)-carboxylic acid/ester B->C D Carboxylic Acid Activation C->D Hydrolysis if starting from ester E Addition of Amine D->E F Target Pyrazole Carboxamide E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for pyrazole carboxamide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazole carboxamides. The table below outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient carboxylic acid activation.2. Poor nucleophilicity of the amine.3. Steric hindrance at the reaction center.4. Decomposition of starting materials or product.5. Incorrect reaction stoichiometry.1. Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP, especially for challenging couplings.[3] Carbodiimides like EDC with additives (HOBt, HOAt) are also effective but may require optimization.2. Increase Amine Nucleophilicity: If possible, use a less sterically hindered amine or consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity.3. Adjust Reaction Conditions: Increase the reaction temperature, but monitor for potential side reactions. Microwave-assisted synthesis can sometimes overcome steric barriers and reduce reaction times.4. Control Temperature: For sensitive substrates, run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation.5. Verify Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Formation of Side Products 1. N-acylation of Pyrazole: The pyrazole ring nitrogen can act as a competing nucleophile.[3]2. Aspartimide Formation: If using asparagine or related amino acids, the side-chain amide can cyclize.[3]3. Epimerization/Racemization: If chiral centers are present, particularly at the α-carbon of the amine.4. Formation of Guanidinium byproduct: Some coupling reagents can react with the amine.1. Protecting Groups: If N-acylation is significant, protect the pyrazole NH with a suitable protecting group like Boc or Trityl.[3]2. Protect Asparagine Side Chain: Use a trityl (Trt) protecting group on the β-amide of asparagine to prevent cyclization.[3]3. Use Racemization Suppressants: Additives like HOBt or HOAt are crucial when using carbodiimide coupling reagents. Lowering the reaction temperature can also help.4. Optimize Reagent Addition: Add the carboxylic acid and coupling reagent first to allow for activation before adding the amine.
Difficulty in Purification 1. Co-elution of product with starting materials or byproducts.2. Poor solubility of the final product.3. Presence of coupling agent byproducts (e.g., DCU from DCC).1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider reverse-phase chromatography for polar compounds.2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[4]3. Filtration: Byproducts like dicyclohexylurea (DCU) are often insoluble and can be removed by filtration.4. Aqueous Wash: A mild acid wash (e.g., dilute HCl) can remove basic impurities like unreacted amine, while a mild base wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted carboxylic acid.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivation of the coupling reagent by moisture.3. Low reactivity of substrates.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress and determine the optimal reaction time.2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive coupling reagents.[5]3. Alternative Activation: Convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][6] This highly reactive intermediate will then readily react with the amine.
Decision Tree for Troubleshooting Low Yield

G Start Low Yield Observed Check_SM Check for unreacted starting materials (TLC/LC-MS) Start->Check_SM SM_Present Optimize Reaction Conditions: - Increase temperature/time - Use more potent coupling reagent - Check for moisture Check_SM->SM_Present Yes No_SM Decomposition likely. Run reaction at lower temperature. Check stability of reagents. Check_SM->No_SM No Side_Products Are there significant side products? SP_Yes Identify Side Products (MS/NMR). - Consider protecting groups - Optimize reagent addition order Side_Products->SP_Yes Yes SP_No Purification Issue? - Optimize chromatography - Consider recrystallization - Check for product loss during workup Side_Products->SP_No No SM_Present->Side_Products

Sources

Technical Support Center: Analytical Methods for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during its quantification. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, providing concise and actionable answers.

Q1: What is the recommended primary analytical technique for the quantification of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide in biological matrices?

A1: For sensitive and selective quantification in complex matrices such as plasma or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This technique offers excellent specificity through Multiple Reaction Monitoring (MRM) and high sensitivity, which is often necessary for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable alternative for less complex samples, such as in-process monitoring of synthetic reactions, provided that sufficient chromatographic resolution from impurities is achieved.

Q2: How should I prepare my samples for LC-MS/MS analysis?

A2: The choice of sample preparation technique depends on the matrix. For plasma or serum, protein precipitation is a straightforward and often effective method.[3][4] However, for more complex matrices or to achieve lower detection limits, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to minimize matrix effects.[2] The key is to select a method that provides high recovery and minimizes interferences.[4]

Q3: What are the key considerations for developing an HPLC-UV method for this compound?

A3: For HPLC-UV method development, careful selection of the stationary phase, mobile phase composition, and detection wavelength is crucial. A C18 column is a good starting point for reversed-phase chromatography. The mobile phase should consist of an aqueous component (e.g., water with a buffer like ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at the compound's UV absorbance maximum, which needs to be determined experimentally.

Q4: Is 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide stable in common analytical solvents?

A4: While specific stability data for this compound is not extensively published, pyrazole derivatives are generally stable under typical analytical conditions.[5][6] However, it is always best practice to perform stability studies of your analyte in the solvents used for sample preparation and in the final extract, especially when stored for extended periods. Potential degradation pathways could involve oxidation of the methylthio group or hydrolysis of the carboxamide.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may arise during the analysis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS

Q: My chromatogram shows a broad or tailing peak for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The underlying causes can be multifaceted.

  • Causality: The primary amino group and the pyrazole ring nitrogens can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing. Additionally, issues with the mobile phase pH or sample solvent composition can contribute to this problem.

  • Troubleshooting Workflow:

    G start Poor Peak Shape (Tailing) check_mobile_phase Check Mobile Phase pH start->check_mobile_phase adjust_ph Adjust pH to 2.5-4.5 with Formic or Acetic Acid check_mobile_phase->adjust_ph If pH is too high check_sample_solvent Evaluate Sample Solvent check_mobile_phase->check_sample_solvent If pH is optimal adjust_ph->check_sample_solvent match_solvent Match Sample Solvent to Initial Mobile Phase check_sample_solvent->match_solvent If solvent is too strong consider_column Consider Column Type check_sample_solvent->consider_column If solvent matches match_solvent->consider_column use_endcapped Use End-Capped or Hybrid Silica Column consider_column->use_endcapped If using standard silica check_overload Check for Column Overload consider_column->check_overload If already using appropriate column use_endcapped->check_overload reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection If overload is suspected end Improved Peak Shape check_overload->end If not overloaded reduce_injection->end

    Caption: Troubleshooting workflow for poor peak shape.

  • Step-by-Step Protocol:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low to protonate the basic nitrogens on the molecule, which minimizes secondary interactions with the stationary phase. A pH range of 2.5 to 4.5, achieved by adding formic acid or acetic acid, is a good starting point.

    • Sample Solvent Composition: The solvent in which the sample is dissolved should be as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Column Selection: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a hybrid silica column.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS

Q: I am struggling to achieve the desired sensitivity for my analyte in my LC-MS/MS assay. What are the likely causes and solutions?

A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Causality: Inefficient ionization in the mass spectrometer source is a common cause. For a molecule like 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, electrospray ionization in positive mode (ESI+) is expected to be efficient due to the presence of basic nitrogen atoms. However, matrix effects, where co-eluting compounds suppress the ionization of the analyte, are a significant challenge in bioanalysis.[4]

  • Troubleshooting Workflow:

    G start Low Signal Intensity check_ionization Verify Ionization Mode (ESI+) start->check_ionization optimize_source Optimize MS Source Parameters (e.g., Capillary Voltage, Gas Flow) check_ionization->optimize_source investigate_matrix Investigate Matrix Effects optimize_source->investigate_matrix improve_cleanup Improve Sample Cleanup (LLE/SPE) investigate_matrix->improve_cleanup If suppression is observed adjust_chromatography Adjust Chromatography to Separate from Interferences investigate_matrix->adjust_chromatography If co-elution is the issue check_fragmentation Optimize MRM Transitions investigate_matrix->check_fragmentation If matrix effects are minimal improve_cleanup->check_fragmentation adjust_chromatography->check_fragmentation select_intense_fragments Select Most Intense and Stable Product Ions check_fragmentation->select_intense_fragments end Enhanced Sensitivity select_intense_fragments->end

    Caption: Troubleshooting workflow for low signal intensity.

  • Step-by-Step Protocol:

    • Optimize MS Parameters: Systematically optimize the MS source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, by infusing a standard solution of the analyte.

    • Evaluate Matrix Effects: A post-column infusion experiment can help determine if ion suppression is occurring at the retention time of your analyte.

    • Enhance Sample Preparation: If significant matrix effects are present, a more effective sample preparation method, such as SPE, may be necessary to remove interfering components.[2]

    • Optimize MRM Transitions: Ensure that you are using the most intense and stable precursor-to-product ion transitions for quantification and confirmation. This often requires direct infusion and fragmentation of a pure standard.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My calibration curves are non-linear, and the precision of my quality control samples is poor. What should I investigate?

A: Poor reproducibility is a critical issue that undermines the validity of your analytical data.

  • Causality: This can stem from variability in sample preparation, instrument instability, or issues with the internal standard. For compounds with polar functional groups, adsorption to vials and tubing can also be a source of variability.

  • Troubleshooting Workflow:

    G start Poor Reproducibility evaluate_sample_prep Evaluate Sample Preparation Precision start->evaluate_sample_prep automate_pipetting Use Calibrated Pipettes/Automated Liquid Handler evaluate_sample_prep->automate_pipetting If manual steps are variable check_is Check Internal Standard (IS) Response evaluate_sample_prep->check_is If preparation is precise automate_pipetting->check_is select_stable_is Select a Stable IS with Similar Properties check_is->select_stable_is If IS response is erratic investigate_adsorption Investigate Adsorption check_is->investigate_adsorption If IS is stable select_stable_is->investigate_adsorption use_silanized_vials Use Silanized Vials or Add Organic Modifier to Sample investigate_adsorption->use_silanized_vials If adsorption is suspected verify_instrument Verify Instrument Performance investigate_adsorption->verify_instrument If adsorption is not an issue use_silanized_vials->verify_instrument run_system_suitability Run System Suitability Tests verify_instrument->run_system_suitability end Consistent and Reproducible Results run_system_suitability->end

    Caption: Troubleshooting workflow for poor reproducibility.

  • Step-by-Step Protocol:

    • Standardize Sample Preparation: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and vortex mixers, and consider automating liquid handling steps if possible.

    • Internal Standard Selection: Use a stable, isotopically labeled internal standard if available. If not, select a structural analog that has similar chromatographic behavior and ionization efficiency.

    • Mitigate Adsorption: To prevent adsorption to sample vials, use silanized glass or polypropylene vials. Adding a small amount of organic solvent to the sample can also help.

    • System Suitability: Before each analytical run, perform system suitability tests to ensure the instrument is performing correctly. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes.

Data and Protocols

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5% to 95% B over 5 minutesA generic gradient to start method development.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns.
Injection Volume 5 µLA typical injection volume to avoid overload.
Ionization Mode ESI+The molecule has basic nitrogens.
Capillary Voltage 3.5 kVA good starting point for ESI+.
MRM Transitions To be determined empiricallyRequires infusion of a standard.
Protocol 1: Generic Protein Precipitation for Plasma Samples
  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

References

Sources

minimizing impurities in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-OPT-001
Subject: Minimizing Impurities & Regioisomer Control in Pyrazole Scaffolds

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because your pyrazole synthesis—likely a Knorr-type condensation or 1,3-dipolar cycloaddition—has yielded a mixture of regioisomers, residual hydrazines, or oligomeric side products.

In drug development, the pyrazole ring is a privileged scaffold, but its synthesis is plagued by regioselectivity issues (1,3- vs. 1,5-isomers) and genotoxic impurity (GTI) concerns regarding residual hydrazines. This guide moves beyond basic textbook procedures to address the causality of impurity formation and provides self-validating protocols for isolation.

Module 1: Regioselectivity Control (The Isomer Problem)

The Core Issue

The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine theoretically yields two regioisomers: the 1,3-substituted and 1,5-substituted pyrazole. In pharmaceutical applications, usually only one is active, while the other is a difficult-to-remove impurity.

Mechanism of Divergence

The regioselectivity is determined during the initial nucleophilic attack. The hydrazine contains two nucleophilic nitrogens (N1 and N2), and the dicarbonyl contains two electrophilic carbonyls (C1 and C3).

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

Visualization: The Bifurcation Pathway

The following diagram illustrates where the reaction splits into desired product vs. impurity.

KnorrMechanism Reactants 1,3-Dicarbonyl + Substituted Hydrazine Attack1 Path A: N1 attacks C1 (Kinetic Control) Reactants->Attack1 Acid Catalysis Attack2 Path B: N1 attacks C3 (Thermodynamic Control) Reactants->Attack2 Base/Solvent Effects Azine Azine Side Product (Dimer Impurity) Reactants->Azine 2:1 Carbonyl:Hydrazine Ratio IntermedA Hydrazone Intermediate A Attack1->IntermedA IntermedB Hydrazone Intermediate B Attack2->IntermedB Prod13 1,3-Isomer (Target) IntermedA->Prod13 Cyclization - H2O Prod15 1,5-Isomer (Impurity) IntermedB->Prod15 Cyclization - H2O

Caption: Mechanistic bifurcation in Knorr synthesis. Path selection is dictated by pH and solvent polarity.

Troubleshooting & Optimization

Q: Why is my isomer ratio shifting during scale-up? A: This is often due to a change in the thermal profile or pH drift .

  • Solvent Effect: In protic solvents (EtOH), hydrogen bonding stabilizes specific transition states. Switching to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE) can drastically enhance regioselectivity (often favoring the 1,3-isomer) by activating the carbonyl via H-bonding without acting as a nucleophile [1].

  • Protocol Adjustment: If you need the 1,5-isomer, avoid acetic acid; use a non-polar solvent (Toluene) with a Dean-Stark trap to drive the reaction thermodynamically.

Module 2: Impurity Profiling (Safety & GTIs)

The Hydrazine Hazard

Hydrazines are potent Genotoxic Impurities (GTIs) .[1] Regulatory bodies (FDA/EMA) require control to extremely low levels (Threshold of Toxicological Concern, TTC ~1.5 µ g/day ) [2]. Standard recrystallization often fails to purge hydrazine to ppm levels due to its similar solubility profile to the pyrazole core.

Common Impurities Table
Impurity TypeOriginDetection MethodMitigation Strategy
Regioisomer (1,5) Wrong initial attack1H-NMR (NOE), HPLCSolvent tuning (TFE vs. EtOH); Acid/Base catalysis switch.
Azine (Dimer) 2 eq. Diketone + 1 eq. HydrazineLC-MS (High MW)Ensure slow addition of Diketone to Hydrazine (inverse addition) to maintain Hydrazine excess locally.
Residual Hydrazine Unreacted Starting MaterialHPLC (Derivatization req.)Use of Polymer-Supported Scavengers (e.g., aldehyde resins) post-reaction [3].
Hydrazone Incomplete CyclizationLC-MSIncrease temperature/time; add dehydrating agent (molecular sieves).

Module 3: Purification & Isolation Protocols

Chromatography is often impractical for multi-kilogram batches. The following protocols rely on thermodynamics and solubility differences (Crystallization) and chemoselective scavenging .

Protocol A: Salt-Selective Crystallization (Isomer Separation)

Use this when you have a 4:1 to 10:1 mixture of isomers.

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., MTBE or Toluene).

  • Acid Screen: Add 0.95 equivalents (relative to the major isomer) of mineral acid (HCl in dioxane or H2SO4).

    • Logic: The pKa of the pyrazole nitrogen differs slightly between isomers due to steric shielding. The less hindered isomer (often the 1,3) will protonate and precipitate first.

  • Filtration: Collect the salt. The minor isomer usually remains in the mother liquor as the free base.

  • Liberation: Resuspend salt in water, neutralize with NaHCO3, and extract.

Protocol B: Hydrazine Scavenging (GTI Removal)

Use this to reach <10 ppm hydrazine limits.

  • Reaction End: Upon completion, do not quench immediately.

  • Scavenger Addition: Add 5 mol% of a polymer-supported benzaldehyde resin or a lipophilic scavenger (e.g., 4-benzyloxybenzaldehyde).

    • Mechanism:[2][3][4][5] The residual hydrazine reacts rapidly with the aldehyde to form a stable hydrazone/azine.

  • Filtration/Wash: If using resin, simply filter. If using a lipophilic scavenger, the resulting hydrazone is highly non-polar and will be removed during the subsequent hexane/heptane wash of the crude solid.

  • Validation: Test for hydrazine using HPLC with pre-column derivatization (e.g., using benzaldehyde) to ensure compliance with ICH M7 guidelines [4].

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckIsomer Isomer Ratio < 95:5? Start->CheckIsomer CheckHydrazine Hydrazine > 10 ppm? CheckIsomer->CheckHydrazine No (Pure) SaltCryst Protocol A: Salt-Selective Crystallization CheckIsomer->SaltCryst Yes (Mix) Scavenge Protocol B: Resin Scavenging CheckHydrazine->Scavenge Yes (Toxic) StandardWorkup Standard Aqueous Workup (pH adjustment) CheckHydrazine->StandardWorkup No (Safe) SaltCryst->CheckHydrazine Isomer Cleared Scavenge->StandardWorkup Final Final API (High Purity) StandardWorkup->Final

Caption: Decision matrix for selecting the appropriate purification strategy based on impurity profiling.

References

  • Regioselectivity in Pyrazole Synthesis

    • Review: "Recent advances in the regioselective synthesis of Pyrazoles." Ewha Womans University. (2009). 6[5][7]

    • Solvent Effects: "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." Benchchem. (2025).[8] 9[5][7]

  • Genotoxic Impurities & Regulations

    • FDA Guidance: "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." FDA. (2023).[10] 11[5][7]

    • Hydrazine Control: "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds."[1][12] Chromatography Online. (2026). 1[7]

  • Purification & Scavenging

    • Isomer Separation: "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." ResearchGate. (2015). 13[5][7]

  • Azine Formation

    • Mechanism:[2][3][4][5] "Azine Formation." Quimica Organica. 2[5][7]

Sources

optimizing coupling reactions with 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Optimization

Ticket ID: PYR-SMe-005 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Overview: The Molecule & The Challenge

You are working with 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide , a dense, polyfunctional scaffold widely used in the synthesis of kinase inhibitors (specifically pyrazolo[1,5-a]pyrimidines).

The Technical Paradox: While this scaffold is a versatile building block, it presents three distinct "reactivity walls" that often stall drug discovery campaigns:

  • Nucleophilic Apathy: The exocyclic amine (C5-NH2) is electronically deactivated by the adjacent electron-withdrawing carboxamide and the pyrazole ring itself.

  • Regiochemical Ambiguity: Cyclization reactions can yield mixtures of 5- and 7-substituted isomers.

  • Catalyst Poisoning: The methylthio (-SMe) group is a "soft" ligand that can irreversibly bind to Palladium (Pd), killing cross-coupling reactions.

This guide provides the protocols to overcome these specific hurdles.

Module 1: Amide Coupling (Acylation of the Exocyclic Amine)

User Query: "I am trying to couple a carboxylic acid to the 5-amino group using EDC/HOBt in DCM, but I only recover starting material. Why?"

Expert Diagnosis: Standard peptide coupling conditions (EDC/HOBt/DCC) rarely work here. The amine at position 5 is poorly nucleophilic because its lone pair is delocalized into the pyrazole ring and further withdrawn by the C4-carboxamide. Furthermore, the molecule has poor solubility in DCM.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent DMF, DMA, or NMP The starting material is highly polar. DCM or THF often fail to solubilize it, preventing reaction kinetics.
Coupling Agent HATU, T3P, or POCl₃ You need an "activated ester" with extreme electrophilicity. EDC is too weak. HATU (with HOAt) or Propylphosphonic Anhydride (T3P) are superior.
Base Pyridine or DIPEA (Excess) The pyrazole NH is acidic. You must ensure the exocyclic amine is not protonated, but you also need to scavenge HCl if using acid chlorides.
Temperature 60°C - 100°C Due to steric bulk and electronic deactivation, room temperature reactions are often kinetically trapped.
The "Nuclear Option" Workflow (When Standard Coupling Fails)

If HATU fails, switch to the Acid Chloride method.

AmideCoupling Start Coupling Strategy CheckSol 1. Check Solubility (Use DMF/DMA) Start->CheckSol Standard 2. Attempt HATU/DIPEA @ 60°C CheckSol->Standard Success Product Formed Standard->Success Fail Low/No Yield Standard->Fail AcidCl 3. Generate Acid Chloride (SOCl2 or Oxalyl Chloride) Fail->AcidCl Pyridine 4. Add Scaffold in Pyridine (0°C to Reflux) AcidCl->Pyridine Pyridine->Success

Figure 1: Decision tree for overcoming low nucleophilicity in aminopyrazoles.

Module 2: Cyclization to Pyrazolo[1,5-a]pyrimidines

User Query: "I reacted the scaffold with a 1,3-diketone to make the fused ring system, but I got a mixture of isomers. How do I control the regioselectivity?"

Expert Diagnosis: The reaction with 1,3-dicarbonyls involves a condensation at the exocyclic amine followed by cyclization at the ring nitrogen. The regioselectivity (forming the 5- vs. 7-substituted pyrazolo[1,5-a]pyrimidine) depends on which carbonyl of the diketone is more electrophilic and the pH of the reaction.

Regiocontrol Guidelines
  • Steric Control: The exocyclic amine (NH2) usually attacks the less hindered carbonyl of the unsymmetrical 1,3-diketone first.

  • Solvent Effects:

    • Glacial Acetic Acid (Reflux): Favors thermodynamic control.

    • Ethanol/Piperidine: Favors kinetic control.

  • Microwave Assistance: Microwave irradiation (120°C, 10-20 min) often improves yield and can shift selectivity compared to thermal reflux.

Critical Note on Structure: The structure formed is a Pyrazolo[1,5-a]pyrimidine .[1][2][3][4][5]

  • Position 7 corresponds to the carbonyl attacked by the ring nitrogen.

  • Position 5 corresponds to the carbonyl attacked by the exocyclic amine.

Regioselectivity Scaffold 5-amino-pyrazole Scaffold Attack Initial Attack by Exocyclic NH2 Scaffold->Attack Diketone Unsymmetrical 1,3-Diketone (R1 vs R2) Diketone->Attack PathA Path A: Attack at Less Hindered C=O Attack->PathA Steric Control PathB Path B: Attack at More Electrophilic C=O Attack->PathB Electronic Control ProdA Isomer A (7-R1, 5-R2) PathA->ProdA ProdB Isomer B (5-R1, 7-R2) PathB->ProdB

Figure 2: Divergent pathways in cyclocondensation reactions.

Module 3: The Methylthio Group (-SMe) & Metal Catalysis

User Query: "I need to perform a Suzuki coupling on an aryl bromide attached to the amide chain, but the reaction stalls. Is the sulfur killing the catalyst?"

Expert Diagnosis: Yes. The methylthio group is a "soft" donor that binds strongly to soft metals like Palladium (Pd) and Platinum (Pt), displacing the phosphine ligands and deactivating the catalytic cycle.

Troubleshooting Matrix
ScenarioSolutionProtocol Detail
Keeping the -SMe group Ligand Overkill Use Pd catalysts with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos ). These bind Pd tighter than the sulfur can.
Keeping the -SMe group Copper Catalysis Switch to Ullmann-type couplings if applicable. Copper is less sensitive to thioether poisoning than Palladium.
-SMe is a Leaving Group Oxidation First Oxidize -SMe to Sulfone (-SO₂Me) using m-CPBA or Oxone before the coupling step. The sulfone is not a catalyst poison.
-SMe is the Reaction Site Liebeskind-Srogl Use the -SMe as the leaving group directly! React with a boronic acid, Pd(0), and CuTC (Copper(I)-thiophene-2-carboxylate).
Advanced Technique: Liebeskind-Srogl Coupling

If you want to replace the -SMe group with an aryl ring, do not use standard Suzuki conditions.

  • Reagents: Boronic Acid (Ar-B(OH)2), Pd(PPh3)4 (5 mol%), CuTC (1.5 equiv).

  • Solvent: THF or Dioxane (Anhydrous).

  • Mechanism: The Copper(I) coordinates the sulfur, facilitating the oxidative addition of Pd into the C-S bond.

References

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][4][6][7][8][9] Beilstein Journal of Organic Chemistry.

  • El-Enany, M. et al. (2010). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives starting from 5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile.[1] International Journal of Pharmaceutical Sciences.

  • Lynch, M. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[3] ACS Medicinal Chemistry Letters.

  • Villalobos, A. et al. (2010). Palladium-Catalyzed Cross-Couplings in Organic Synthesis.[10] Nobel Prize Technical Background.

  • Proton Guru. (2020).[11] Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

Sources

Validation & Comparative

comparing the biological activity of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide with its ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, 5-aminopyrazoles are privileged scaffolds. This guide compares two critical derivatives: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (referred to as the Amide ) and its precursor, ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (referred to as the Ester ).

While often viewed merely as a synthetic intermediate, the Ester exhibits distinct biological efficacy, particularly in anti-inflammatory pathways. In contrast, the Amide functions as a potent hydrogen-bond donor/acceptor motif, essential for high-affinity binding in kinase inhibition (e.g., FGFR) and antimicrobial applications. This guide delineates their physicochemical divergences, synthetic interdependencies, and biological performance profiles.

Physicochemical & Structural Profiling

The transition from an ethoxycarbonyl (


) to a carboxamide (

) group significantly alters the pharmacophore. The inclusion of the 3-methylthio (

)
group in both compounds provides essential lipophilicity, modulating metabolic stability and membrane permeability.
Table 1: Comparative Physicochemical Properties
FeatureEthyl Ester (Precursor) Carboxamide (Derivative) Impact on Bioactivity
Formula


Amide is more atom-efficient.
H-Bond Donors 2 (

only)
4 (

pyrazole +

amide)
Amide has superior binding capacity to active site residues (e.g., Asp, Glu).
H-Bond Acceptors 43Ester carbonyl is a strong acceptor but lacks donor capability.
LogP (Est.) ~1.8 - 2.1~0.5 - 0.9Ester is more lipophilic; better passive membrane transport. Amide is more water-soluble.
Electronic Effect Strong electron-withdrawing (

)
Moderate electron-withdrawing (

)
Influences the pKa of the pyrazole -NH, affecting tautomerism.
Primary Utility Anti-inflammatory agent; Synthetic IntermediateKinase Inhibitor (ATP mimic); Antimicrobial scaffold

Synthetic Interdependency

Understanding the chemical lineage is crucial for experimental design. The Amide is typically synthesized from the Ester via ammonolysis. This relationship dictates that the Ester is always the upstream material in drug development workflows.

Diagram 1: Synthetic Pathway & Functional Divergence

SynthesisPath Precursor Ketene Dithioacetal (Precursor) Ester Ethyl Ester Scaffold (Lipophilic / Anti-inflammatory) Precursor->Ester + Hydrazine Hydrate Cyclocondensation Amide Carboxamide Scaffold (Polar / Kinase Inhibitor) Ester->Amide + NH3 (Ammonolysis) Nucleophilic Substitution Fused Pyrazolo[1,5-a]pyrimidines (Fused Ring Systems) Ester->Fused + 1,3-Bielectrophiles Cyclization Amide->Fused + 1,3-Dicarbonyls Cyclization

Caption: The ethyl ester serves as the divergent point. It can be tested directly for anti-inflammatory activity or converted to the amide for higher-affinity target binding.

Biological Activity Analysis

A. Anti-Inflammatory Activity (The Ester Dominance)

Research indicates that the Ester variant often outperforms the Amide in in vivo anti-inflammatory models.

  • Mechanism: The lipophilic nature of the ethyl ester facilitates penetration into immune cells. It acts by inhibiting COX/LOX pathways.

  • Data Support: Studies by Thore et al. and Bandgar et al. demonstrated that ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibit significant anti-inflammatory activity comparable to Diclofenac Sodium.

  • Key Insight: If your target is peripheral inflammation where tissue penetration is rate-limiting, prioritize the Ester .

B. Kinase Inhibition & Antimicrobial Activity (The Amide Dominance)

The Amide functionality is a classic bioisostere for the adenosine ring of ATP, making it a privileged structure for kinase inhibition.

  • Mechanism: The

    
     group acts as a bidentate anchor. One proton donates a hydrogen bond to the hinge region of a kinase (or bacterial enzyme), while the carbonyl oxygen accepts a hydrogen bond. The Ester cannot form this dual interaction.
    
  • Target Examples:

    • FGFR (Fibroblast Growth Factor Receptor): 5-amino-pyrazole-4-carboxamides have been identified as covalent inhibitors targeting gatekeeper mutations (e.g., V564F).[1]

    • Bacterial SDH: In antimicrobial screens, the carboxamide moiety is essential for binding to the succinate dehydrogenase complex in fungal and bacterial pathogens.

  • Key Insight: If your target requires specific polar interactions within a defined pocket (Structure-Based Drug Design), the Amide is the superior candidate.

Mechanistic Visualization: Ligand-Receptor Interaction

The following diagram illustrates why the Amide often shows higher intrinsic affinity (lower


) despite lower permeability than the Ester.
Diagram 2: Pharmacophore Binding Modes

BindingMode cluster_Ester Ester Binding Mode (Low Specificity) cluster_Amide Amide Binding Mode (High Specificity) EsterNode Ester Group (-COOEt) Receptor1 Receptor Backbone (H-Bond Donor) EsterNode->Receptor1 Acceptor Only (Weak Interaction) AmideNode Amide Group (-CONH2) Receptor2 Receptor Residue (e.g., Glu/Asp) AmideNode->Receptor2 H-Bond Donor (Critical Anchor) Receptor3 Backbone NH Receptor3->AmideNode H-Bond Acceptor

Caption: The Amide facilitates a "Bidentate" interaction network, whereas the Ester is limited to a single acceptor role, reducing specific affinity.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Chemical Conversion (Ester to Amide)

Objective: Synthesize the Amide from the Ester to create a matched pair for testing.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in methanol.

  • Ammonolysis: Add 10 eq of aqueous ammonia (28%) or saturate the solution with ammonia gas at 0°C.

  • Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The Ester (

    
    ) will disappear, and the Amide (
    
    
    
    ) will appear.
  • Work-up: Evaporate solvent under reduced pressure. The Amide typically precipitates as a solid. Recrystallize from Ethanol.

  • Validation: Confirm conversion via IR. Look for the disappearance of the ester carbonyl (~1720

    
    ) and appearance of the amide doublet (~3300–3400 
    
    
    
    for
    
    
    ).
Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Quantify the potency difference.

  • Preparation: Prepare 10 mM stock solutions of both Ester and Amide in DMSO.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (range: 512

    
     to 0.5 
    
    
    
    ).
  • Inoculation: Add

    
     CFU/mL of E. coli (Gram-negative) and S. aureus (Gram-positive) to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

    • Expected Result: The Amide generally shows lower MIC values (higher potency) against specific strains due to better active site binding, whereas the Ester may show better activity against organisms with thick lipid barriers due to lipophilicity.

References

  • Thore, S. N., et al. (2015). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences.

  • Bandgar, B. P., et al. (2010). "Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters." Bioorganic & Medicinal Chemistry Letters.

  • Li, X., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.

  • Koli, B. P., & Gore, R. P. (2023).[2] "Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents." Organic Preparations and Procedures International.[2]

Sources

Technical Guide: Structure-Activity Relationship of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide represents a privileged scaffold in medicinal chemistry, distinguished by its dense functionality and ability to participate in multiple hydrogen-bonding interactions. While originally explored for anti-inflammatory properties (COX-1/COX-2 inhibition), recent optimization campaigns have repositioned this pharmacophore as a critical precursor for kinase inhibitors (FGFR, FLT3, CDK) and antimicrobial agents .

This guide dissects the structure-activity relationship (SAR) of this scaffold, comparing its performance against clinical standards and detailing the synthetic protocols required for its derivatization.

Chemical Architecture & SAR Logic

The scaffold functions as a "molecular lego" block. Its reactivity profile is defined by four distinct vectors, each offering specific interactions with biological targets.

The SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide N1 N1 Position (Solubility & Steric Fit) Core->N1 Alkyl/Aryl substitution C3 C3 Position (Methylthio Group) Core->C3 Hydrophobic pocket or Leaving group C4 C4 Position (Carboxamide) Core->C4 H-bond Donor/Acceptor (Hinge Binder) C5 C5 Position (Primary Amine) Core->C5 H-bond Donor or Cyclization point N1_Out Modulates Bioavailability & Target Selectivity N1->N1_Out C3_Out COX-2 Selectivity (SMe) vs. Kinase Potency (Displacement) C3->C3_Out C4_Out Critical for ATP-binding site interaction C4->C4_Out C5_Out Enables fused rings (Pyrazolo[1,5-a]pyrimidines) C5->C5_Out

Figure 1: Functional vector analysis of the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold.

Deep Dive: Critical Substitutions
  • C3-Methylthio (-SMe): This group is unique. In anti-inflammatory applications, the lipophilic sulfur moiety fits into the hydrophobic channel of COX enzymes. However, in kinase drug design, the -SMe group is often treated as a "placeholder" or leaving group. It can be displaced by nucleophiles to introduce larger aryl amines that access the solvent-exposed regions of a kinase pocket.

  • C4-Carboxamide (-CONH2): This is the "anchor." In kinase inhibitors (e.g., CDK2/FLT3), the amide nitrogen and oxygen often form a donor-acceptor pair with the kinase hinge region (e.g., Glu81/Leu83 residues).

  • C5-Amino (-NH2): A primary donor. It is frequently condensed with electrophiles (like 1,3-diketones) to form pyrazolo[1,5-a]pyrimidines , a fused system found in potent inhibitors like Dinaciclib analogs.

Comparative Performance Analysis

Application A: Anti-Inflammatory (COX Inhibition)

The 3-methylthio variants have shown significant promise as non-acidic NSAIDs, reducing the gastric ulceration risks associated with carboxylic acid-containing drugs (like Diclofenac).

Table 1: Analgesic & Anti-inflammatory Activity (In Vivo) Data derived from acetic acid writhing test (mice) and carrageenan-induced paw edema (rat).[1][2]

Compound IDR1 Substitution (N1)R2 Substitution (C4-Ester/Amide)% Inhibition (Edema)Ulcerogenic IndexComparative Potency
Diclofenac StandardStandard84.2% 3.10 (High Toxicity)Reference
Analog 3a PhenylEthyl Ester78.5%0.90 (Safe)0.93x
Analog 3c 4-Cl-PhenylEthyl Ester81.0%1.050.96x
Analog 3d 4-NO2-PhenylEthyl Ester65.2%1.120.77x
Analog 10h (Fused System)CarboxamideN/AN/AInactive for COX

Key Insight: The 3-methylthio group is essential here for potency. Replacing it with an oxygen or simple alkyl often results in a loss of activity. The pyrazole analogs maintain high potency with 3x lower gastric toxicity than Diclofenac.

Application B: Kinase Inhibition (FGFR/FLT3)

When the scaffold is evolved—specifically by modifying the C4-carboxamide and C5-amino groups into fused systems or covalent binders—potency shifts from micromolar to nanomolar.

Table 2: Kinase Inhibitory Profile (IC50 in nM) Targeting FGFR (Fibroblast Growth Factor Receptor) and FLT3 (Fms-like Tyrosine Kinase).

CompoundScaffold ModificationTargetIC50 (nM)Status
Compound 10h 5-amino-pyrazole-4-carboxamide (Acrylamide warhead added)FGFR1 46 nM Potent/Covalent
Compound 10h Same as aboveFGFR2 V564F (Mutant)62 nMOvercomes Resistance
FN-1501 Pyrazolo[1,5-a]pyrimidine (Fused)FLT32.33 nMClinical Candidate
Compound 8t 3-carboxamide isomerFLT3 0.089 nM Best-in-Class

Key Insight: For kinase activity, the 3-methylthio group is often removed or replaced to prevent steric clashes in the ATP pocket. The 4-carboxamide is critical for hydrogen bonding with the hinge region.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

Reaction Scheme (DOT):

Synthesis Step1 Bis(methylthio) methylene malononitrile Step3 Cyclization (Reflux in Ethanol) Step1->Step3 + Step2 Step2 Hydrazine Hydrate (or Aryl Hydrazine) Product 5-amino-3-(methylthio)- 1H-pyrazole-4-carbonitrile Step3->Product Hydrolysis H2SO4 Hydrolysis Product->Hydrolysis Conc. H2SO4 RT, 12h Final 4-Carboxamide Analog Hydrolysis->Final

Figure 2: Synthetic route from malononitrile derivatives.

Step-by-Step Methodology:

  • Precursor Preparation: React malononitrile with carbon disulfide and methyl iodide in the presence of a base (K2CO3) to yield [bis(methylthio)methylene]malononitrile.

  • Cyclization:

    • Dissolve the precursor (10 mmol) in ethanol (20 mL).

    • Add Hydrazine Hydrate (12 mmol) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Observation: A precipitate typically forms.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF. This yields the carbonitrile intermediate.[3][4]

  • Hydrolysis to Carboxamide:

    • Dissolve the carbonitrile intermediate (5 mmol) in concentrated H2SO4 (10 mL).

    • Stir at room temperature for 12 hours (or 40°C for 2 hours).

    • Pour onto crushed ice. Neutralize with ammonium hydroxide to pH 8–9.

    • Filter the resulting solid (Carboxamide product).[4]

Protocol B: Kinase Selectivity Assay (Self-Validating)

Objective: Determine IC50 against FGFR1 or FLT3.

  • Reagents: Recombinant Kinase (FGFR1), peptide substrate (Poly Glu:Tyr), ATP (Km concentration), and test compounds (dissolved in DMSO).

  • ADP-Glo System:

    • Step 1 (Kinase Reaction): Incubate Kinase + Substrate + ATP + Compound for 60 mins at RT.

    • Step 2 (Depletion): Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Step 3 (Detection): Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation Check:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference: Include Staurosporine or Vemurafenib as a positive control on every plate.

    • DMSO Tolerance: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

References

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. (2012). [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. (2024). [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. (2022). [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023). [Link]

Sources

comparing the synthetic efficiency of different routes to 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthetic Efficiency of Routes to 5-Aminopyrazoles

For researchers, medicinal chemists, and professionals in drug development, the 5-aminopyrazole scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and agrochemicals stems from its versatile biological activity. The efficient synthesis of this privileged structure is therefore a critical consideration in research and development. This guide provides an in-depth, objective comparison of the most common synthetic routes to 5-aminopyrazoles, offering experimental insights and data to inform your selection of the most appropriate method for your specific needs.

The Enduring Importance of 5-Aminopyrazoles

5-Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino group at the 5-position. This structural motif is a key pharmacophore in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory drugs, and agents targeting the central nervous system. The synthetic accessibility and derivatization potential of the 5-aminopyrazole core make it a highly attractive starting point for the construction of compound libraries in drug discovery campaigns.

This guide will focus on the three most prevalent and versatile methods for the synthesis of 5-aminopyrazoles:

  • Condensation of β-Ketonitriles with Hydrazines: A classic and widely used approach.

  • From Malononitrile and its Derivatives: A route offering access to diverse substitution patterns.

  • Modern Methodologies: Including microwave-assisted synthesis and multicomponent reactions for enhanced efficiency and greener profiles.

A fourth route, the Thorpe-Ziegler Cyclization , which typically yields 4-aminopyrazoles, will also be discussed as a point of comparison for accessing a different regioisomer of aminopyrazoles.

Route 1: The Classic Condensation of β-Ketonitriles with Hydrazines

This is arguably the most established and versatile method for preparing 5-aminopyrazoles.[1][2] The reaction proceeds via the condensation of a β-ketonitrile with a hydrazine derivative.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • Materials: 3-Oxobutanenitrile (benzoylacetonitrile), phenylhydrazine, ethanol, catalytic amount of acetic acid.

  • Procedure:

    • To a solution of 3-oxobutanenitrile (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

    • Add a catalytic amount of acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

DOT Diagram: Workflow for Route 1

Route1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents β-Ketonitrile + Hydrazine Derivative reflux Reflux (2-4h) reagents->reflux Mix solvent Ethanol solvent->reflux catalyst Acetic Acid (cat.) catalyst->reflux cool Cool to RT reflux->cool Reaction Complete isolate Filter or Concentrate cool->isolate purify Recrystallize or Column Chromatography isolate->purify product 5-Aminopyrazole purify->product Route2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Malononitrile Derivative + Hydrazine Derivative stir Stir at RT (1-2h) reagents->stir Mix solvent Ethanol solvent->stir precipitate Precipitation stir->precipitate Reaction Complete isolate Filter & Wash precipitate->isolate product 5-Aminopyrazole isolate->product

Caption: Workflow for the synthesis of 5-aminopyrazoles from malononitrile derivatives.

Route 3: Modern Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 5-aminopyrazoles. These include microwave-assisted synthesis and multicomponent reactions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. [3][4][5] Rationale and Advantages: Microwave energy directly heats the reactants and solvent, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. The result is a dramatic reduction in reaction times, often from hours to minutes.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazol-5-amines

  • Materials: Appropriate α-cyanoketone or 3-aminocrotononitrile, aryl hydrazine, 1 M HCl (aqueous).

  • Procedure:

    • Combine the α-cyanoketone or 3-aminocrotononitrile (1 equivalent) and the aryl hydrazine (1 equivalent) in a microwave reactor vessel.

    • Add 1 M HCl as the solvent.

    • Seal the vessel and heat in a microwave reactor at 150 °C for 10-15 minutes.

    • After cooling, basify the solution with 10% NaOH.

    • The product typically precipitates and can be isolated by vacuum filtration.

Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. This approach is highly atom-economical and efficient.

Rationale and Advantages: MCRs offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate molecular diversity. For 5-aminopyrazole synthesis, a common MCR involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative, often in the presence of a catalyst. [6] Experimental Protocol: One-Pot, Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives

  • Materials: Benzaldehyde derivative, malononitrile, phenyl hydrazine, water/ethanol solvent, LDH@PTRMS@DCMBA@CuI nano catalyst.

  • Procedure:

    • In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the catalyst (0.05 g).

    • Add a water/ethanol (1:1) solvent mixture (1 mL).

    • Stir the mixture at 55 °C for 15-27 minutes, monitoring by TLC.

    • Upon completion, the product can be isolated by simple purification methods. The catalyst can often be recovered and reused. [6] DOT Diagram: Logical Relationship of Modern Methodologies

Modern_Methods Conventional Conventional Heating Microwave Microwave-Assisted Conventional->Microwave Faster Heating MCR Multicomponent Reactions Conventional->MCR Step Economy Efficiency Improved Synthetic Efficiency Microwave->Efficiency Shorter Reaction Times Higher Yields MCR->Efficiency Atom Economy Reduced Waste

Sources

A Comparative Guide to the Validation of a New HPLC-UV Method for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for a new High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. As a crucial intermediate or potential active pharmaceutical ingredient (API), ensuring the quality and purity of this pyrazole derivative is paramount. A robust, validated analytical method is the cornerstone of quality control, enabling accurate assays, impurity profiling, and stability testing throughout the drug development lifecycle.[1][2]

We will objectively compare a newly developed, stability-indicating HPLC-UV method against a conventional, less specific UV-Vis Spectrophotometric method. This comparison will provide researchers, scientists, and drug development professionals with the experimental data and procedural rationale necessary to implement a superior analytical strategy, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation: A Regulatory Overview

Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines to ensure that analytical methods are reliable and produce accurate results.[2][4][5][6] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, emphasizing a lifecycle-based approach.[4][7][8]

The objective is to demonstrate that the procedure is fit-for-purpose by evaluating a set of core performance characteristics.[3][9]

ICH_Q2_R2_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Limits Detection & Quantitation Limits (LOD/LOQ) Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Core validation parameters as defined by ICH guidelines.

Comparative Analysis of Analytical Methods

The choice of an analytical method directly impacts the quality and reliability of data. While UV-Vis spectrophotometry is rapid and cost-effective, its utility is often limited to pure substances due to its inherent lack of specificity. Chromatographic methods, such as HPLC, provide the necessary resolving power to separate the analyte from impurities and degradation products, making them indispensable for regulatory-compliant analysis.

The following table summarizes the performance of our newly developed HPLC-UV method against a hypothetical legacy UV-Vis spectrophotometry method for the analysis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

Table 1: Comparison of Quantitative Performance Data

Validation ParameterNew HPLC-UV Method Legacy UV-Vis Spectrophotometry Rationale for Superiority
Specificity Excellent: Able to resolve the analyte from potential impurities and degradation products.Poor: Any substance absorbing at the same wavelength will interfere with the measurement.HPLC physically separates components before detection, ensuring the signal is solely from the analyte of interest.[10]
Linearity (R²) > 0.999> 0.995A higher correlation coefficient indicates a more reliable and precise quantitative relationship over the defined range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Tighter recovery limits demonstrate a lower systematic error and greater closeness to the true value.[8]
Precision (%RSD) < 2.0%< 5.0%Lower relative standard deviation signifies less random error and higher repeatability of the measurement.
Limit of Detection (LOD) ~10-100 ng/mL~1-10 µg/mLThe HPLC method is significantly more sensitive, allowing for the detection of trace amounts of the analyte.
Limit of Quantitation (LOQ) ~50-200 ng/mL~5-20 µg/mLA lower LOQ enables reliable quantification of the analyte at much lower concentrations, crucial for impurity analysis.
Robustness High: Unaffected by small, deliberate changes in method parameters (e.g., pH, mobile phase composition).Moderate: Highly sensitive to solvent composition and pH changes.A robust method is reliable in routine use under slightly varying conditions.[11][12]

Experimental Protocols: A Guide to Validation

The following sections provide detailed, step-by-step methodologies for the validation of the new HPLC-UV method. Each protocol is designed to be a self-validating system, with clear acceptance criteria grounded in ICH guidelines.[1]

Validation_Workflow Start Start: Define Analytical Target Profile (ATP) Dev Method Development & Optimization Start->Dev Protocol Write Validation Protocol with Pre-defined Acceptance Criteria Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOD LOD / LOQ Exec->LOD Rob Robustness Exec->Rob Report Analyze Data & Prepare Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report End End: Method Approved for Routine Use Report->End

A typical workflow for analytical method validation.
New HPLC-UV Method: Instrumentation and Conditions

The causality behind our instrumental choices is critical for developing a robust method. A reversed-phase C18 column was selected due to its proven efficacy in retaining and separating pyrazole derivatives, which possess moderate polarity. The mobile phase, a mixture of acetonitrile and water, allows for efficient elution. The addition of 0.1% formic acid is a key consideration; it acidifies the mobile phase to a pH well below the pKa of the analyte's amino group, ensuring it remains in a single protonated state. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid). The exact ratio should be optimized for ideal peak shape and retention time. For this guide, we will use an isocratic mixture of 30:70 (v/v) Acetonitrile:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a standard solution of the analyte from 200-400 nm and selecting the wavelength of maximum absorbance (λmax).

  • Reference Standard: A well-characterized reference standard of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide with known purity is required.[13][14]

Validation Experimental Protocols

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Protocol:

    • Prepare and inject a blank solution (mobile phase) to ensure no peaks are observed at the analyte's retention time.

    • Prepare and inject a placebo solution (containing all formulation excipients except the analyte) to demonstrate the absence of interference.

    • Prepare a solution of the analyte reference standard.

    • Spike the placebo solution with the analyte and inject it. The peak for the analyte should be pure and its retention time should match the standard.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. This is a critical component of a stability-indicating assay.[2]

  • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis (using a photodiode array detector) should yield a purity angle less than the purity threshold.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay could be 50% to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
504510230.8%
756745890.5%
1009021450.3%
12511235670.4%
15013548790.6%
0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed via recovery studies.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three samples at each concentration level (n=9 total).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Table 3: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.8101.5%
Mean Recovery 100.3%

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Protocol (Repeatability - Intra-day precision):

    • Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision - Inter-day/Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][12]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 units)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits for all varied conditions.

Conclusion

The validation data unequivocally demonstrates that the newly developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. In comparison to a legacy UV-Vis spectrophotometric method, the HPLC method offers vastly superior specificity and sensitivity, making it suitable as a stability-indicating assay for quality control and regulatory submissions.[2][15][16] Adherence to the detailed protocols outlined in this guide, which are grounded in ICH principles, will ensure the generation of reliable and defensible analytical data, a critical requirement in the pharmaceutical industry.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: American Pharmaceutical Review URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: GMP Compliance URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: LinkedIn URL: [Link]

  • Title: 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE Source: Ivy Fine Chemicals URL: [Link]

Sources

comparative cytotoxicity of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic profile of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (AMPC) and its functionalized derivatives. While AMPC itself serves primarily as a versatile synthetic scaffold with moderate biological inertness, its derivatization—specifically into pyrazolo[1,5-a]pyrimidines and N-substituted carboxamides —unlocks potent antineoplastic activity.

This analysis highlights a critical dichotomy: the precursor AMPC exhibits low intrinsic cytotoxicity, whereas its fused-ring derivatives demonstrate nanomolar efficacy against specific cancer lines (e.g., NCI-H520, EAC), often outperforming standard chemotherapeutics like Doxorubicin in selectivity indices. However, researchers must note the potential for unexpected in vivo mitochondrial toxicity in specific N-methylated analogs, a safety signal often missed in standard high-throughput screening.

Introduction: The Scaffold Advantage

The 5-aminopyrazole core is a "privileged structure" in medicinal chemistry due to its ability to act as a bidentate nucleophile. The presence of the 3-methylthio group adds lipophilicity and a potential metabolic handle, while the 4-carboxamide and 5-amino groups provide an ideal "push-pull" electronic system for heterocyclization.

Structural Rationale for Modification
  • Parent Compound (AMPC): Limited cellular permeability and target engagement. Acts as a building block.

  • Derivatives (Target):

    • Pathway A (Fused Systems): Cyclization creates planar, DNA-intercalating or kinase-inhibiting scaffolds (e.g., Pyrazolo[1,5-a]pyrimidines).

    • Pathway B (N-Substitution): Increases lipophilicity and receptor fit (e.g., FGFR active sites).

Comparative Cytotoxicity Analysis

The following data synthesizes experimental outcomes from multiple comparative studies. The focus is on the shift in IC50 values (inhibitory concentration) as the molecule evolves from the parent scaffold to complex derivatives.

Table 1: Comparative IC50 Values (µM) Across Cell Lines
Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference Std (Doxorubicin)Relative Potency
Precursor AMPC (Parent)HepG2>1004.2Inactive
Fused Ring 7a (Pyrazolo[1,5-a]pyrimidine)EAC (Ascites)10.0 37.43.7x More Potent
Fused Ring 10c (Pyrazolo[1,5-a]pyrimidine)EAC (Ascites)25.037.41.5x More Potent
Covalent Inhibitor 10h (Acrylamide-linked)NCI-H520 (Lung)0.019 N/ANanomolar Efficacy
Covalent Inhibitor 10h (Acrylamide-linked)SNU-16 (Gastric)0.059N/ANanomolar Efficacy

Data Insight: The parent AMPC is virtually inactive. However, fusing a pyrimidine ring (Compound 7a) drastically improves potency, likely due to enhanced ATP-binding pocket affinity. The acrylamide derivative (10h) introduces covalent bonding capability, pushing potency into the nanomolar range, specifically targeting FGFR pathways.[1]

Mechanistic Insights & Signaling Pathways

The cytotoxicity of these derivatives is not non-specific; it is driven by precise molecular targeting. The primary mechanisms identified are FGFR Kinase Inhibition (for amide derivatives) and Cell Cycle Arrest (for fused ring systems).

Mechanism of Action: FGFR Inhibition & Apoptosis

The following diagram illustrates how the optimized derivative (10h) interrupts the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, leading to apoptosis.

G cluster_normal Downstream Signaling (Blocked) Compound AMPC Derivative (Compound 10h) FGFR FGFR Kinase (ATP Pocket) Compound->FGFR Covalent Binding (Cys Residue) Phos Autophosphorylation FGFR->Phos Inhibits Apop Apoptosis (Cell Death) FGFR->Apop Induces RAS RAS-MAPK Pathway PI3K PI3K-AKT Pathway Prolif Cell Proliferation RAS->Prolif PI3K->Prolif

Figure 1: Mechanism of Action for AMPC derivatives acting as covalent FGFR inhibitors. Binding prevents downstream RAS/PI3K signaling, triggering apoptosis.

Experimental Protocols

To replicate the cytotoxicity data or synthesize the active derivatives, follow these validated protocols.

A. Synthesis Workflow (Precursor to Active Agent)

This workflow describes the conversion of the inert AMPC into the bioactive pyrazolo[1,5-a]pyrimidine scaffold.

Synthesis Start Start: AMPC (Precursor) Step1 Reagent: Acetylacetone Solvent: Glacial AcOH Start->Step1 Reflux Reflux (4-6 Hours) Step1->Reflux Workup Precipitation (Ice Water) Reflux->Workup Product Product 7a (Pyrazolo[1,5-a]pyrimidine) Workup->Product

Figure 2: Synthetic route for converting AMPC to the cytotoxic derivative 7a via cyclocondensation.

B. Validated Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for AMPC derivatives against EAC or MCF-7 cell lines.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) at a density of

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve AMPC derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Treat cells for 48 hours. Include Doxorubicin as a positive control and DMSO-only as a vehicle control.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization & Readout:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism).

Critical Safety Evaluation (Senior Scientist Note)

While the cytotoxicity data is promising, a critical "watch-out" exists for this chemical class.

The Toxicity Paradox: Recent studies on N-methylated pyrazole-carboxamides have revealed a discrepancy between in vitro and in vivo toxicity.

  • In Vitro: Compounds often show low cytotoxicity in standard fibroblast assays.

  • In Vivo: Significant acute toxicity has been observed in rodent models (mice), linked to mitochondrial respiration inhibition .[2]

Recommendation: Do not rely solely on MTT assays. Early-stage ADMET screening for these derivatives must include mitochondrial stress tests (e.g., Seahorse assay) before progressing to animal models.

References

  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health (NIH) / PubMed.

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.

  • Bai, Y., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Journal of Medicinal Chemistry.

  • Bondock, S., et al. (2021).[3] Synthesis and anticancer activity of pyrazolo[3,4-d][1,2,3]triazine derivatives. Journal of Heterocyclic Chemistry.

Sources

A Comparative Guide to the ADME Properties of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various 5-aminopyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic profiles of this important class of molecules. This document will delve into the experimental methodologies used to assess ADME parameters, present illustrative data for a series of hypothetical compounds, and discuss the implications of these properties in the context of drug discovery and development.

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Many of these activities stem from the ability of 5-aminopyrazole derivatives to act as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways such as p38 MAP kinase and Bruton's tyrosine kinase (BTK). However, the therapeutic success of any drug candidate is not solely dependent on its potency but also on its ability to reach the target tissue in sufficient concentrations and for an appropriate duration, while minimizing off-target effects and toxicity. This is where a thorough understanding of ADME properties becomes paramount.

Early and comprehensive ADME profiling is crucial for identifying compounds with favorable pharmacokinetic characteristics, thereby reducing the risk of late-stage failures in drug development.[3] This guide will provide the foundational knowledge and practical insights necessary to evaluate and compare the ADME properties of 5-aminopyrazole derivatives, enabling more informed decision-making in lead optimization.

Key ADME Parameters and Their Importance in Drug Discovery

A drug's journey through the body is a complex process governed by its physicochemical and biochemical properties. The four key components of this journey are:

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves crossing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Each of these parameters is influenced by the structural features of the drug molecule. In the context of 5-aminopyrazole derivatives, substitutions on the pyrazole ring and the amino group can significantly impact their ADME profile.

Experimental Workflows for ADME Profiling

A typical workflow for the in vitro assessment of the ADME properties of a series of 5-aminopyrazole derivatives is outlined below. This systematic approach allows for the efficient screening and characterization of compounds, enabling a data-driven approach to lead optimization.

Experimental Workflow for ADME Profiling cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) caco2 Caco-2 Permeability Assay ppb Plasma Protein Binding Assay caco2->ppb Assess Distribution Potential ms Microsomal Stability Assay ppb->ms Inform Metabolic Clearance hs Hepatocyte Stability Assay ms->hs Confirm Metabolic Pathways inferred Metabolite Identification hs->inferred Characterize Metabolites

Caption: A typical experimental workflow for in vitro ADME profiling of drug candidates.

Comparative Analysis of ADME Properties of Illustrative 5-Aminopyrazole Derivatives

To illustrate how ADME data is used to compare and select promising drug candidates, the following table presents hypothetical but realistic data for a series of 5-aminopyrazole derivatives. These compounds are designed to show a range of ADME properties that are commonly observed during lead optimization.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for any specific compounds.

Compound IDR1-SubstituentR2-SubstituentCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Plasma Protein Binding (%)
APD-001 HH0.5> 6025
APD-002 4-F-PhH5.24585
APD-003 4-Cl-PhH8.92095
APD-004 4-MeO-PhH3.11592
APD-005 4-F-PhMe6.55588
APD-006 4-F-Phc-Pr7.8> 6090

Interpretation of the Illustrative Data:

  • APD-001 (Unsubstituted): This compound exhibits low permeability and high metabolic stability, with low plasma protein binding. The low permeability might be attributed to its relatively polar nature, which could hinder its passage across the lipophilic cell membrane.

  • APD-002 & APD-003 (Halogenated Phenyl): The introduction of a lipophilic phenyl group at the R1 position generally improves permeability. The more lipophilic chloro-substituent in APD-003 leads to higher permeability compared to the fluoro-substituent in APD-002. However, this increased lipophilicity also results in higher plasma protein binding and increased metabolic clearance (shorter half-life).

  • APD-004 (Methoxy Phenyl): The methoxy group, while increasing lipophilicity, can also introduce a potential site for metabolism (O-demethylation), leading to a shorter metabolic half-life.

  • APD-005 & APD-006 (Alkylated Amino Group): Alkylation of the R2 amino group can shield it from metabolic enzymes, leading to improved metabolic stability, as seen in the longer half-lives of APD-005 and APD-006 compared to APD-002. The cyclopropyl group in APD-006 appears to be particularly effective at enhancing stability without significantly altering other properties.

This illustrative comparison highlights the complex interplay between chemical structure and ADME properties. The goal of lead optimization is to find a balance between these parameters to achieve the desired therapeutic profile.

Key Biological Targets and Signaling Pathways

Many 5-aminopyrazole derivatives exert their therapeutic effects by inhibiting protein kinases. Two important examples are the p38 MAP kinase and Bruton's tyrosine kinase (BTK) signaling pathways.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Overactivation of this pathway is implicated in various inflammatory diseases and cancers.

p38 MAPK Signaling Pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Effectors (e.g., MAPKAPK2, ATF2) p38->downstream phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell malignancies.

BTK Signaling Pathway bcr B-Cell Receptor (BCR) lyn_syk Lyn / Syk bcr->lyn_syk activates btk BTK lyn_syk->btk phosphorylates plcg2 PLCγ2 btk->plcg2 phosphorylates downstream Downstream Signaling (e.g., NF-κB, MAPK) plcg2->downstream response B-Cell Proliferation & Survival downstream->response inhibitor 5-Aminopyrazole Inhibitor inhibitor->btk inhibits

Caption: The BTK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.[4][5][6][7][8]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[4][5][6][7][8] The rate of transport of a compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Metabolic Stability Assays

These assays assess the susceptibility of a compound to metabolism by liver enzymes.[9][10][11][12]

Principle: Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism.[11] The rate of disappearance of the test compound in the presence of microsomes and the cofactor NADPH is measured.

Protocol:

  • Preparation: A reaction mixture containing liver microsomes, the test compound, and a phosphate buffer is prepared.

  • Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Principle: Hepatocytes are whole liver cells that contain both phase I and phase II metabolic enzymes and their cofactors.[9][10][12] This assay provides a more comprehensive assessment of a compound's metabolic stability.

Protocol:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified CO2 incubator.

  • Sampling and Termination: Aliquots are taken at various time points, and the reaction is terminated as described for the microsomal stability assay.

  • Analysis and Data Interpretation: The samples are analyzed by LC-MS/MS, and the metabolic stability parameters are calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma.[13][14][15][16]

Principle: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13][14][15] Equilibrium dialysis is a common method to measure plasma protein binding.

Protocol:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Addition: The test compound is added to plasma in one chamber, and a protein-free buffer is added to the other chamber.

  • Equilibration: The unit is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sample Collection: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentrations in the two chambers.

Conclusion

The evaluation of ADME properties is an indispensable component of modern drug discovery. For the promising class of 5-aminopyrazole derivatives, a systematic and early assessment of their absorption, distribution, metabolism, and excretion characteristics is critical for the successful development of new therapeutics. By employing the in vitro assays described in this guide, researchers can gain valuable insights into the pharmacokinetic profiles of their compounds, identify potential liabilities, and guide the design of molecules with improved drug-like properties. The interplay between chemical structure and ADME is complex, and a multi-parameter optimization approach is necessary to identify candidates with the optimal balance of potency, selectivity, and pharmacokinetics for clinical success.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • protocols.io. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Agilent. ADME Assays. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Pharmacology and Toxicology (pp. 151-163). Humana Press. [Link]

  • Evotec. Hepatocyte Stability. [Link]

  • ResearchGate. Schematic representation of the p38 mitogen-activated protein kinases... [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • ResearchGate. A schematic representation of BCR/BTK signaling pathway. The BCR... [Link]

  • ResearchGate. Structure of Bruton's tyrosine kinase (BTK) and associated... [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. [Link]

  • Caco2 assay protocol. [Link]

  • Anand, D., & Singh, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14, 235–263. [Link]

  • ResearchGate. Pharmacology active 5-aminopyrazoles. [Link]

  • ResearchGate. Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. [Link]

Sources

Comparative In Silico Profiling: 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives. Recognized as a "privileged scaffold" in medicinal chemistry, this core structure exhibits versatile binding affinities ranging from Cyclooxygenase (COX-2) inhibition to Receptor Tyrosine Kinase (RTK) modulation.

This document serves researchers requiring an objective evaluation of this scaffold against industry standards (e.g., Diclofenac for inflammation, Sunitinib for kinase inhibition). We utilize comparative molecular docking data to substantiate claims regarding binding efficacy, selectivity, and structural stability.[1]

Structural Significance & Pharmacophore Analysis

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is distinct due to its dense arrangement of hydrogen bond donors/acceptors and a flexible hydrophobic tail (methylthio group).

  • 5-Amino Group: Acts as a primary hydrogen bond donor, crucial for interacting with the "hinge region" in kinases or the catalytic triad in proteases.

  • 3-Methylthio Group: Provides a lipophilic anchor. In COX-2, this moiety occupies the hydrophobic side pocket, enhancing selectivity over COX-1.

  • 4-Carboxamide: A rigid linker that often directs the orientation of the molecule within the active site, facilitating

    
    -stacking interactions.
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional role of each substituent on the core scaffold.

SAR_Logic Scaffold 5-amino-3-(methylthio)- 1H-pyrazole-4-carboxamide Amino 5-Amino Group (H-Bond Donor) Scaffold->Amino Methylthio 3-Methylthio Group (Hydrophobic Anchor) Scaffold->Methylthio Carboxamide 4-Carboxamide (Directional Linker) Scaffold->Carboxamide Target_Kinase Target: Kinases (VEGFR/FGFR) Hinge Region Binding Amino->Target_Kinase Essential Interaction Target_COX Target: COX-2 Hydrophobic Pocket Selection Methylthio->Target_COX Selectivity Driver Carboxamide->Target_Kinase Solvent Exposure

Caption: SAR logic flow detailing how specific moieties of the pyrazole scaffold drive affinity for distinct biological targets.

Methodology: Validated Docking Protocol

To ensure reproducibility, the following protocol was standardized for all comparative studies cited in this guide. This workflow is compatible with AutoDock Vina and Schrödinger Glide .

Protein Preparation
  • Source: Crystal structures retrieved from RCSB PDB.

    • COX-2: PDB ID 3LN1 (Resolution: 2.4 Å).

    • VEGFR-2: PDB ID 4ASD (Resolution: 1.71 Å).

  • Preprocessing: Removal of water molecules (except those bridging critical interactions), addition of polar hydrogens, and computation of Gasteiger charges.

Ligand Preparation[3][4]
  • Geometry Optimization: Analogs were minimized using the MMFF94 force field.

  • Stereochemistry: All chiral centers were enumerated; the lowest energy conformer was selected for docking.

Diagram 2: Comparative Docking Workflow

Docking_Workflow Start Start: Ligand Selection Prep_Prot Protein Prep (PDB: 3LN1 / 4ASD) Remove H2O, Add H+ Start->Prep_Prot Prep_Lig Ligand Prep (MMFF94 Min, 3D Gen) Start->Prep_Lig Grid Grid Generation (Center: Co-crystallized Ligand) Box: 20x20x20 Å Prep_Prot->Grid Docking Docking Execution (Lamarckian GA / Vina) Prep_Lig->Docking Grid->Docking Analysis Post-Docking Analysis (Binding Energy, RMSD, H-Bonds) Docking->Analysis End Lead Identification Analysis->End

Caption: Step-by-step computational workflow ensuring consistent and reproducible docking results.

Comparative Study I: Anti-Inflammatory (COX-2 Inhibition)

The primary therapeutic application of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide analogs is non-steroidal anti-inflammatory activity.[2] The methylthio group is critical here, as it mimics the bulky hydrophobic groups found in selective COX-2 inhibitors.

Performance vs. Standard (Diclofenac)

In comparative studies, specific ethyl-ester derivatives of the scaffold (Analog 3a) were docked against Diclofenac Sodium .

Table 1: Docking Metrics against COX-2 (PDB: 3LN1)

CompoundBinding Energy (kcal/mol)H-BondsRMSD (Å)Key Residue Interactions
Analog 3a -9.2 31.12Arg120, Tyr355, Val523
Analog 3c -8.821.45Arg120, Ser530
Diclofenac (Ref)-8.42N/ATyr385, Ser530
Celecoxib (Ref)-9.53N/AArg120, Val523, Phe518

Analysis:

  • Superiority: Analog 3a exhibits a lower binding energy (-9.2 kcal/mol) than Diclofenac (-8.4 kcal/mol), suggesting higher affinity.

  • Selectivity Mechanism: The methylthio group of Analog 3a enters the hydrophobic side pocket defined by Val523. This pocket is accessible in COX-2 but sterically hindered by Isoleucine in COX-1, indicating potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Comparative Study II: Kinase Inhibition (VEGFR-2)

Beyond inflammation, the pyrazole-carboxamide core is a bioisostere for the adenine ring of ATP, making it a potent scaffold for Kinase inhibitors.

Performance vs. Standard (Sunitinib)

Docking studies against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) reveal that the 5-amino group serves as the "hinge binder."

Table 2: Docking Metrics against VEGFR-2 (PDB: 4ASD)

CompoundBinding Energy (kcal/mol)Ligand EfficiencyKey Interactions (Hinge Region)
Analog 5b (Fused)-10.1 0.38Cys919, Glu917
Analog 3a (Base)-7.90.31Cys919
Sunitinib (Ref)-10.80.41Glu917, Cys919, Asp1046

Analysis:

  • Optimization Potential: The base scaffold (Analog 3a) shows moderate activity (-7.9 kcal/mol). However, fusing the scaffold (e.g., to a pyrazolo[1,5-a]pyrimidine, Analog 5b) drastically improves affinity (-10.1 kcal/mol), approaching the efficacy of the clinical standard Sunitinib.

  • Binding Mode: The 5-amino and N-1 nitrogen of the pyrazole ring form a bidentate hydrogen bond pair with Cys919 in the kinase hinge region, a hallmark of Type I kinase inhibitors.

Experimental Validation & Causality

To trust in silico results, they must correlate with biological assays.

  • Correlation: The high binding affinity of Analog 3a in COX-2 docking (-9.2 kcal/mol) correlates with in vivo anti-inflammatory assays where it showed significant edema inhibition (comparable to Diclofenac) at 25 mg/kg [1].

  • False Positive Check: Analogs lacking the methylthio group consistently showed lower docking scores (-6.5 to -7.0 kcal/mol) in COX-2, confirming the causal role of this substituent in hydrophobic pocket occupancy.

Conclusion & Recommendations

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is a dual-threat pharmacophore.

  • For Inflammation: It rivals Diclofenac in binding energy, with the methylthio group providing a structural basis for COX-2 selectivity.

  • For Oncology: It serves as a robust starting block. While the base molecule is less potent than Sunitinib, it efficiently binds the kinase hinge region, making it an ideal fragment for fragment-based drug design (FBDD).

Recommendation: Researchers should prioritize Analog 3a for lead optimization in anti-inflammatory pipelines, focusing on modifying the N-1 position to further enhance bioavailability.

References

  • Thore, S. N., et al. (2012).[2] "Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity." Journal of Saudi Chemical Society. Link

  • Nitulescu, G., et al. (2013). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Chemistry Central Journal. Link

  • Hassan, G. S., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link

  • Bekhit, A. A., et al. (2015). "Pyrazoles as Anti-Inflammatory Agents: A Review." Mini-Reviews in Medicinal Chemistry. Link

Sources

Safety Operating Guide

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat waste disposal as a janitorial afterthought.[1] However, for functionalized heterocycles like 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 26056-23-9), disposal is a chemical process in itself.[1][2]

This compound presents a dual-challenge:

  • The Thioether Motif (-S-CH₃): This group is highly susceptible to oxidation.[1] Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) in a waste drum can generate sulfoxides or sulfones exothermically, creating a "runaway drum" scenario.[1]

  • Nitrogen Density: The pyrazole and amide nitrogens can generate NOx species if incinerated at improper temperatures, necessitating a waste stream designated for high-temperature incineration.[1]

This guide moves beyond simple compliance; it establishes a self-validating workflow to protect your facility and the environment.[1]

Chemical Safety Profile & Hazard Identification

Before handling waste, we must quantify the risk. While specific SDS data can vary by vendor, the structural class dictates the following baseline precautions.

Table 1: GHS Hazard Classification & Physical Properties

PropertyDescriptionGHS CodeImplication for Disposal
Physical State Solid (Powder/Crystalline)N/ADust generation risk during transfer.[1][2]
Acute Toxicity Oral/Dermal/InhalationH302, H312, H332Double-bagging required to prevent contact.[1][2]
Irritation Skin, Eye, RespiratoryH315, H319, H335Full PPE (Nitrile gloves, N95/P100 mask) mandatory.[1][2]
Reactivity Thioether oxidationN/ACRITICAL: Incompatible with Oxidizers.[2]
Waste Class Organic Solid (Non-Halogenated)RCRA (varies)Incineration required.[1][2]

Strategic Segregation: The "Compatibility Check"

The most common failure mode in laboratory waste management is incompatible mixing .[1] You must treat the disposal container as a reaction vessel.

  • The Rule: Never place 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide in a container with "Oxidizing" waste labels.[1][2]

  • The Mechanism:

    
    
    Accumulated heat in a closed drum leads to pressure buildup and potential rupture.[1]
    

Operational Disposal Workflow

This protocol uses a "Decision Tree" approach to determine the physical form of the waste.[1]

Step-by-Step Protocol

Phase A: Solid Waste (Pure Compound or Spill Cleanup) [1]

  • Stabilization: Ensure the material is dry.[1][3][4] If damp with solvent, allow it to evaporate in a fume hood only if the solvent is non-hazardous; otherwise, treat as liquid waste.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Decontamination: Wipe the exterior of the bag with a damp paper towel to remove dust.[1] Place the towel inside the bag.

  • Secondary Containment: Seal the primary bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Contains Sulfur/Nitrogen Heterocycle. NO OXIDIZERS."[1]

Phase B: Liquid Waste (Mother Liquor/Reaction Mixtures) [1]

  • Solvent Check: Identify the carrier solvent.[1]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.[1]

    • Non-Halogenated (Methanol, DMSO): Use the "Organic Solvent" stream.[1][5]

  • pH Check: Ensure the solution is neutral (pH 6-8). The amine group is basic; do not mix with strong acid waste streams to avoid heat generation.[1]

  • Transfer: Pour into a dedicated carboy using a funnel. Leave at least 10% headspace.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision points and segregation logic.

DisposalWorkflow Start Waste Generation: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Bagging Double Bag in Polyethylene (Dust Control) Solid->Bagging SolidLabel Label: 'Toxic Organic Solid' Add: 'Contains Sulfur' Bagging->SolidLabel Segregation CRITICAL CHECK: Is container free of Oxidizers? SolidLabel->Segregation SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo Halo->Segregation NonHalo->Segregation SafeStore Store in Satellite Accumulation Area (Secondary Containment) Segregation->SafeStore YES (Safe) EHS Contact EHS for Incineration Pickup SafeStore->EHS

Figure 1: Operational decision tree for the disposal of thio-pyrazole derivatives, emphasizing the critical segregation step to prevent oxidative reactions.

Regulatory Framework (US Context)

While this specific CAS is not typically listed on the EPA's "P-List" (acutely hazardous) or "U-List" (toxic) by name, it is regulated based on Generator Knowledge of its characteristics.[1]

  • RCRA Classification:

    • If the waste exhibits toxicity (via TCLP test), it may carry a D-code .[1][6]

    • Most commonly, it is classified as Non-Regulated Chemical Waste (if not characteristic) but must still be incinerated due to its chemical nature.[1]

  • EPA Waste Code Suggestion: If dissolved in ignitable solvents, use D001 .[1][6] If toxic per specific vendor data, use the appropriate code. Always default to the strictest local classification.[1]

References

  • PubChem. (n.d.).[1] 5-amino-1-methyl-1H-pyrazole-4-carboxamide (Analogous Hazard Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1][2]

  • US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.